Delamanid-d4-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25F3N4O6 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |
InChI Key |
XDAOLTSRNUSPPH-JUENFIMFSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Delamanid-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Delamanid-d4, the deuterated analog of the anti-tuberculosis drug Delamanid. This document covers its chemical structure, and physical and chemical properties, and delves into its application in research, including a detailed look at its mechanism of action and its influence on host-cell signaling pathways. Experimental methodologies are provided to support the practical application of this important research tool.
Core Chemical and Physical Properties
Delamanid-d4 is a stable, isotopically labeled form of Delamanid, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it is chemically identical to Delamanid but has a distinct molecular weight.[1][2]
Chemical Structure
IUPAC Name: (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][3][4]oxazole[5]
Chemical Formula: C₂₅H₂₁D₄F₃N₄O₆
SMILES: FC(F)(F)OC1=CC=C(OC2CCN(C3=C([2H])C([2H])=C(OC[C@@]4(C)CN5C(O4)=NC(--INVALID-LINK--=O)=C5)C([2H])=C3[2H])CC2)C=C1
Quantitative Data Summary
A summary of the key quantitative properties of Delamanid-d4 is presented in the table below. This data is essential for accurate experimental design and interpretation.
| Property | Value | Reference(s) |
| Molecular Weight | 538.52 g/mol | |
| Monoisotopic Mass | 538.19772600 Da | |
| Purity (by HPLC) | 99.9% | |
| Enantiomeric Excess (ee) | 99.8% | |
| Isotopic Purity (atom % D) | >98% | |
| Appearance | White Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The deuterated form, Delamanid-d4, is expected to have the same mechanism of action.
The activation of Delamanid is dependent on the deazaflavin-dependent nitroreductase (Ddn). This enzyme is part of the F420-dependent pathway. Mutations in genes associated with this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.
The following diagram illustrates the mycolic acid biosynthesis pathway, the target of Delamanid.
Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the inhibitory action of activated Delamanid.
Influence on Host Signaling Pathways: JAK/STAT1
Recent research has shown that Delamanid can modulate the host immune response. Specifically, Delamanid has been found to suppress the expression of the chemokine CXCL10 in human macrophages by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This suggests that in addition to its direct bactericidal effects, Delamanid may also have an anti-inflammatory role during tuberculosis treatment.
The diagram below outlines the JAK/STAT1 signaling pathway and the inhibitory effect of Delamanid.
Caption: Delamanid inhibits the JAK/STAT1 signaling pathway in macrophages, leading to reduced CXCL10 expression.
Experimental Protocols
Delamanid-d4 is primarily used as an internal standard in analytical methods. Below are generalized protocols for its synthesis and its application in a typical analytical workflow.
Synthesis of Delamanid-d4 (Conceptual)
A specific, detailed synthesis protocol for Delamanid-d4 is not publicly available. However, it would likely be synthesized using a deuterated precursor, specifically deuterated 4-bromophenol. General methods for the deuteration of phenols are well-established and typically involve hydrogen-deuterium exchange reactions.
Generalized Protocol for the Deuteration of Phenol (precursor to Delamanid-d4 synthesis):
-
Catalyst Preparation: A polymer-supported acid catalyst, such as Amberlyst 15, is dried under vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.
-
Reaction Setup: The phenolic starting material (e.g., 4-bromophenol) is dissolved in deuterium oxide (D₂O) in a sealed reaction vessel. The dried catalyst is then added.
-
Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 110°C) for a specified period (e.g., 24 hours) to facilitate the exchange of aromatic protons with deuterium.
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated phenol is then extracted from the aqueous solution using an appropriate organic solvent. The organic phase is dried, and the solvent is removed under reduced pressure. The product can be further purified by column chromatography if necessary.
The resulting deuterated 4-bromophenol would then be used in a multi-step synthesis similar to that described for unlabeled Delamanid to yield Delamanid-d4.
Quantification of Delamanid in Biological Matrices using LC-MS/MS
Delamanid-d4 is employed as an internal standard to accurately quantify Delamanid in biological samples such as plasma or cerebrospinal fluid.
Experimental Workflow:
Caption: A typical workflow for the quantification of Delamanid in biological samples using Delamanid-d4 as an internal standard.
Detailed Protocol Steps:
-
Sample Preparation: Biological samples (e.g., 100 µL of plasma) are treated to remove proteins that can interfere with the analysis. This is commonly done by protein precipitation with a solvent like acetonitrile.
-
Internal Standard Spiking: A known concentration of Delamanid-d4 solution is added to the sample.
-
Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing Delamanid and Delamanid-d4 is then transferred for further processing, which may include solid-phase extraction for additional cleanup.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile) to separate Delamanid and Delamanid-d4 from other matrix components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ion transitions for both Delamanid and Delamanid-d4.
-
Quantification: The peak area ratio of Delamanid to Delamanid-d4 is used to construct a calibration curve from standards with known concentrations of Delamanid. The concentration of Delamanid in the unknown samples is then determined from this calibration curve.
Conclusion
Delamanid-d4 is an indispensable tool for researchers working on the development and clinical monitoring of Delamanid. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods. Furthermore, understanding the mechanism of action of Delamanid and its effects on host signaling pathways provides a broader context for its therapeutic effects and potential for immunomodulation. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this important deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delamanid D4 | TargetMol [targetmol.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delamanid-D4 | C25H25F3N4O6 | CID 145925636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Characterization of Delamanid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Delamanid-d4, the deuterated analog of the anti-tuberculosis drug Delamanid. Delamanid-d4 is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Delamanid in biological matrices.[1][2][3] This document outlines a plausible synthetic route, detailed characterization methodologies, and the biological context of Delamanid's mechanism of action.
Introduction to Delamanid and the Role of Isotopic Labeling
Delamanid is a nitro-dihydro-imidazooxazole derivative that has demonstrated efficacy against multidrug-resistant tuberculosis (MDR-TB).[4][5] It functions as a prodrug, activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. This activation leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
Isotopically labeled compounds, such as Delamanid-d4, are indispensable in drug development. The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This allows it to be used as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and accurate quantification of the non-labeled drug in complex biological samples. The IUPAC name for Delamanid-d4 is (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole, indicating the position of the four deuterium atoms on the central phenyl ring.
Synthesis of Delamanid-d4
While a specific, publicly available, step-by-step synthesis protocol for Delamanid-d4 is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Delamanid and standard isotopic labeling techniques. The key is the introduction of a deuterated precursor at an appropriate stage. A potential retrosynthetic analysis suggests that a deuterated phenol derivative would be a suitable starting material.
A proposed synthetic workflow is outlined below. This multi-step synthesis would involve the preparation of a deuterated key intermediate, followed by coupling reactions to construct the final molecule.
Proposed Synthetic Scheme
The synthesis of Delamanid has been reported to involve the coupling of a chiral epoxide intermediate with 2-bromo-4-nitroimidazole. To synthesize Delamanid-d4, a deuterated phenoxypiperidine intermediate would be required.
Key Deuterated Intermediate: Phenol-d4
The synthesis would likely commence with commercially available phenol-d5 (where all aromatic protons are replaced by deuterium), which can be selectively monobrominated to yield 4-bromophenol-d4. This deuterated intermediate would then be used in a multi-step sequence analogous to the synthesis of the non-deuterated Delamanid.
Experimental Workflow for Delamanid-d4 Synthesis
The following diagram illustrates a logical workflow for the synthesis of Delamanid-d4, starting from a deuterated precursor.
Caption: Proposed workflow for the synthesis of Delamanid-d4.
Characterization of Delamanid-d4
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Delamanid-d4. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of Delamanid, but with a significant reduction or absence of signals corresponding to the protons on the central phenyl ring, confirming the location of deuterium labeling.
-
¹³C NMR: The carbon NMR spectrum will be largely unchanged from that of Delamanid.
-
²H NMR: The deuterium NMR spectrum should show a signal corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and exact mass of Delamanid-d4. The measured mass should correspond to the calculated mass of C₂₅H₂₁D₄F₃N₄O₆.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of Delamanid-d4, which can be compared to that of Delamanid to further confirm its structure. The mass shift in the fragments containing the deuterated ring will provide additional evidence of successful labeling.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are used to determine the purity of the synthesized Delamanid-d4. A validated method should be used to separate Delamanid-d4 from any starting materials, intermediates, or byproducts. The retention time of Delamanid-d4 is expected to be very similar to that of Delamanid.
Summary of Characterization Data
The following table summarizes the expected characterization data for Delamanid-d4.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (ppm) | Absence of aromatic signals for the central phenyl ring. |
| ¹³C NMR | Chemical Shift (ppm) | Consistent with the structure of Delamanid. |
| ²H NMR | Chemical Shift (ppm) | Signal corresponding to the deuterated phenyl ring. |
| HRMS | [M+H]⁺ | Calculated m/z for C₂₅H₂₂D₄F₃N₄O₆⁺. |
| HPLC/UPLC | Purity (%) | ≥ 98% |
| Isotopic Enrichment | % Deuteration | ≥ 98% |
Mechanism of Action of Delamanid
Delamanid is a prodrug that requires activation within the mycobacterium. The following diagram illustrates the proposed signaling pathway for its mechanism of action.
Caption: Mechanism of action of Delamanid.
The activation of Delamanid is catalyzed by the F420-dependent nitroreductase, Ddn. This process generates reactive nitrogen species that are thought to be responsible for the drug's antimycobacterial activity. A primary target of these reactive species is the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to bacterial death.
Application of Delamanid-d4 in Research
The primary application of Delamanid-d4 is as an internal standard for the quantification of Delamanid in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
Experimental Protocol for LC-MS/MS Quantification
A typical experimental protocol for the quantification of Delamanid using Delamanid-d4 as an internal standard is as follows:
-
Sample Preparation: A known amount of Delamanid-d4 is spiked into the biological sample (e.g., plasma). Proteins are then precipitated using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into an LC system. Delamanid and Delamanid-d4 are separated from other matrix components on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Delamanid and Delamanid-d4.
-
Quantification: The peak area ratio of Delamanid to Delamanid-d4 is calculated. This ratio is then used to determine the concentration of Delamanid in the original sample by comparing it to a calibration curve prepared with known concentrations of Delamanid and a constant concentration of Delamanid-d4.
LC-MS/MS Parameters
The following table provides a summary of typical LC-MS/MS parameters for the analysis of Delamanid.
| Parameter | Condition |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Delamanid) | Analyte-specific precursor > product ion |
| MRM Transition (Delamanid-d4) | Analyte-specific precursor > product ion (with a 4 Da mass shift) |
Conclusion
Delamanid-d4 is an essential tool for the accurate and precise quantification of Delamanid in preclinical and clinical research. This guide has provided a comprehensive overview of a plausible synthetic route, detailed characterization methods, and the application of Delamanid-d4 in bioanalytical assays. The methodologies and diagrams presented herein are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and infectious disease research in their efforts to better understand the disposition and efficacy of this important anti-tuberculosis agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Delamanid-d4: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid is a potent anti-tuberculosis agent belonging to the nitro-dihydro-imidazooxazole class of compounds, crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Delamanid-d4 is the deuterated analog of Delamanid, where four hydrogen atoms have been replaced by deuterium.[3][4][5] This isotopic substitution is primarily utilized for pharmacokinetic studies as an internal standard in mass spectrometry-based assays. It is widely understood that deuteration does not alter the fundamental mechanism of action of a drug. Therefore, this guide details the core mechanism of action of Delamanid, which is congruous with that of Delamanid-d4.
Delamanid is a prodrug that requires bioactivation within the mycobacterium to exert its therapeutic effect. Its action culminates in the inhibition of mycolic acid synthesis, a vital component of the unique and robust cell wall of Mycobacterium tuberculosis, leading to cell death.
Core Mechanism of Action: A Two-Step Process
The mechanism of action of Delamanid can be elucidated as a sequential two-step process: bioactivation of the prodrug followed by the inhibition of mycolic acid synthesis.
Bioactivation via the F420 Coenzyme System
Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the Rv3547 gene in M. tuberculosis. This enzymatic reaction reduces the nitro group of Delamanid, leading to the formation of a reactive intermediate. This activation is dependent on the reduced form of the F420 coenzyme (F420H2). The biosynthesis and recycling of F420 involve several other enzymes, including those encoded by the genes fbiA, fbiB, fbiC, and fgd1. Mutations in any of these five genes can lead to resistance to Delamanid.
The activated Delamanid intermediate is highly reactive and is believed to generate reactive nitrogen species, including nitric oxide (NO), which contributes to its antimycobacterial activity.
Inhibition of Mycolic Acid Synthesis
The primary bactericidal effect of activated Delamanid stems from its ability to inhibit the synthesis of methoxy- and keto-mycolic acids. These mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy coat that protects the bacterium from the host's immune system and antimicrobial agents. By disrupting the synthesis of these crucial cell wall components, Delamanid compromises the structural integrity of the cell wall, leading to bacterial lysis and death.
Quantitative Data: In Vitro Activity of Delamanid
The potency of Delamanid has been evaluated against a range of Mycobacterium species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.
| Mycobacterium Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| M. tuberculosis | Drug-susceptible & MDR | 0.006 - 0.05 | - | - | |
| M. tuberculosis | INH-monoresistant | 0.063 | - | - | |
| M. tuberculosis | RIF-monoresistant | 0.063 | - | - | |
| M. tuberculosis | XDR | 0.125 | - | - | |
| M. kansasii | Clinical Isolates | - | 0.25 | 1 | |
| M. avium complex | Clinical Isolates | >16 | >16 | >16 | |
| M. abscessus subsp. abscessus | Clinical Isolates | >16 | >16 | >16 | |
| M. abscessus subsp. massiliense | Clinical Isolates | >16 | 8 to >16 | >16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This method is a colorimetric assay used to determine the MIC of Delamanid against M. tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL.
2. Drug Dilution:
-
Delamanid is dissolved in DMSO to create a stock solution.
-
Serial two-fold dilutions of Delamanid are prepared in 7H9 broth in a 96-well microtiter plate. The final concentrations typically range from 32.0 to 0.0005 mg/L.
3. Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well containing the drug dilutions.
-
The plates are sealed and incubated at 37°C for 7 days.
4. Resazurin Addition and Reading:
-
After incubation, a solution of resazurin (a blue dye) is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
In the presence of viable bacteria, resazurin is reduced to the pink-colored resorufin.
-
The MIC is determined as the lowest concentration of Delamanid that prevents this color change (i.e., the well remains blue).
Deazaflavin-Dependent Nitroreductase (Ddn) Enzyme Activity Assay
This spectrophotometric assay is used to measure the activity of the Ddn enzyme, which is responsible for activating Delamanid.
1. Reagents and Buffers:
-
Purified Ddn enzyme.
-
F420H2 (reduced deazaflavin coenzyme), prepared by enzymatic reduction of F420.
-
Delamanid solution.
-
Reaction buffer (e.g., Tris-HCl buffer at a specific pH).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate or a cuvette.
-
The reaction mixture contains the Ddn enzyme, F420H2, and the reaction buffer.
-
The reaction is initiated by the addition of Delamanid.
-
The oxidation of F420H2 to F420 is monitored by measuring the decrease in absorbance at 420 nm over time using a spectrophotometer.
3. Data Analysis:
-
The rate of the reaction is calculated from the linear phase of the absorbance change.
-
Enzyme kinetics parameters such as Km and Vmax can be determined by varying the concentrations of Delamanid and F420H2.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the mechanism of action of an anti-tubercular agent like Delamanid.
References
In Vitro Activity of Delamanid Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delamanid, a nitro-dihydro-imidazooxazole derivative, is a potent anti-tuberculosis agent with significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the in vitro activity of Delamanid, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. Notably, a thorough search for data on a deuterated form, "Delamanid-d4," did not yield any specific results, suggesting a lack of publicly available information on this particular analogue. Therefore, this document focuses on the extensive data available for Delamanid.
Mechanism of Action
Delamanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[1][2] The activation process is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn).[1][3] The F420 coenzyme system, crucial for this activation, involves several enzymes including Fgd1, FbiA, FbiB, and FbiC.[1]
Once activated, Delamanid generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of essential components of the mycobacterial cell wall, specifically methoxy-mycolic and keto-mycolic acids. This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.
Mutations in the genes encoding the components of the F420 signaling pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to Delamanid resistance.
In Vitro Susceptibility of Mycobacterium tuberculosis
Delamanid demonstrates potent in vitro activity against a wide range of Mtb clinical isolates, including those resistant to other anti-TB drugs.
Table 1: Minimum Inhibitory Concentration (MIC) of Delamanid against Mycobacterium tuberculosis
| Mtb Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Drug-Susceptible & Drug-Resistant | 0.004 | 0.012 | 0.001 - 0.05 | |
| Drug-Susceptible & Drug-Resistant | Not Specified | Not Specified | 0.006 - 0.024 | |
| Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) | Lower than Pretomanid | Lower than Pretomanid | 0.001 - 0.024 | |
| Isoniazid-monoresistant | 0.063 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified | |
| Rifampicin-monoresistant | 0.063 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified | |
| Extensively Drug-Resistant (XDR) | 0.125 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified |
Table 2: Intracellular Activity of Delamanid against Mycobacterium tuberculosis
| Host Cell Type | Mtb Strain | Delamanid Concentration (µg/mL) | Observation | Reference |
| Human Macrophage | Intracellular Mtb | 0.1 (at 4 hours) | Dose-dependent activity | |
| Macrophages | H37Rv and MDR-Mtb | MIC, 10xMIC, 20xMIC | Time and concentration-dependent bactericidal activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Delamanid against M. tuberculosis is typically determined using the agar proportion method on Middlebrook 7H10 or 7H11 agar.
Protocol: Agar Proportion Method
-
Preparation of Drug-Containing Media:
-
Prepare stock solutions of Delamanid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Incorporate serial twofold dilutions of Delamanid into molten Middlebrook 7H10 or 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Pour the agar into quadrant petri dishes. Include a drug-free control quadrant in each plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of the M. tuberculosis isolate to be tested, adjusted to a McFarland standard of 1.0.
-
Prepare two dilutions of this suspension, typically 10⁻² and 10⁻⁴.
-
-
Inoculation and Incubation:
-
Inoculate each quadrant (drug-containing and drug-free) with 0.1 mL of the 10⁻² and 10⁻⁴ bacterial dilutions.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3 to 4 weeks.
-
-
Interpretation of Results:
-
Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free quadrants.
-
The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population compared to the drug-free control. This is determined by comparing the number of colonies on the drug-containing medium to the number of colonies on the drug-free control (inoculated with the 10⁻⁴ dilution). If the number of colonies on the drug-containing medium is less than 1% of the colonies on the control, the strain is considered susceptible at that concentration.
-
Intracellular Activity Assay
The intracellular bactericidal activity of Delamanid is assessed using an in vitro macrophage infection model.
Protocol: Macrophage Infection Assay
-
Cell Culture and Infection:
-
Culture a suitable macrophage cell line (e.g., J774 or human monocyte-derived macrophages) in appropriate culture medium.
-
Infect the macrophage monolayer with a suspension of M. tuberculosis at a specific multiplicity of infection (MOI).
-
Incubate to allow for phagocytosis of the bacteria.
-
Wash the cells to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh culture medium containing various concentrations of Delamanid (and a drug-free control) to the infected macrophages.
-
Incubate for a defined period (e.g., 4 to 48 hours).
-
-
Quantification of Intracellular Bacteria:
-
At the end of the treatment period, lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the cell lysate and plate on a suitable agar medium (e.g., Middlebrook 7H11).
-
Incubate the plates until colonies are visible and count the CFUs.
-
-
Data Analysis:
-
Compare the CFU counts from the Delamanid-treated wells to the drug-free control wells to determine the reduction in intracellular bacterial viability.
-
Visualizations
Signaling Pathway
Caption: Delamanid activation and mechanism of action pathway.
Experimental Workflow
Caption: Workflow for MIC determination by agar proportion.
Conclusion
Delamanid consistently demonstrates potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates. Its unique mechanism of action, requiring activation by a mycobacterium-specific pathway, makes it a valuable component in the treatment of tuberculosis. The standardized protocols for determining its MIC and intracellular activity are crucial for ongoing research and clinical monitoring. Further investigation into deuterated analogues like Delamanid-d4 may be warranted to explore potential pharmacokinetic or pharmacodynamic advantages, although no data is currently available in the public domain.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics of Delamanid and the Role of Delamanid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Delamanid, a critical anti-tuberculosis agent. It also elucidates the role of its deuterated analog, Delamanid-d4, as an internal standard in bioanalytical methodologies. This document synthesizes key data on Delamanid's absorption, distribution, metabolism, and excretion (ADME) in relevant preclinical species and details the experimental protocols for its evaluation.
The Role of Delamanid-d4 in Pharmacokinetic Analysis
Delamanid-d4 is a stable isotope-labeled version of Delamanid, where four hydrogen atoms have been replaced with deuterium. In the context of preclinical and clinical pharmacokinetics, Delamanid-d4 is not a therapeutic agent but serves as an essential tool in the bioanalytical process. Specifically, it is used as an internal standard (IS) for the quantification of Delamanid in biological matrices such as plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard like Delamanid-d4 is considered the gold standard in LC-MS/MS-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (Delamanid), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting nature allows for accurate correction of any variability in the analytical process, such as extraction efficiency and matrix effects, leading to highly accurate and precise quantification of Delamanid.
Preclinical Pharmacokinetics of Delamanid
Delamanid has been evaluated in several preclinical species, including mice, rats, dogs, guinea pigs, and rabbits, to characterize its pharmacokinetic profile before human studies.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Delamanid in various preclinical species following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of Delamanid in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 3 | 3 | 3 |
| Clearance (CL) (mL/min/kg) | 2.08 | 1.83 | 1.05 |
| Volume of Distribution (Vss) (L/kg) | 1.48 | 1.25 | 2.14 |
| Half-life (t½) (h) | 9.0 | 9.3 | 25.8 |
| [1] |
Table 2: Oral Pharmacokinetic Parameters of Delamanid in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 3 | 3 | 10 |
| Cmax (ng/mL) | 478.7 | 600.5 | 357.8 |
| Tmax (h) | 2 | 4 | 8 |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Oral Bioavailability (%) | 35-60%[2] | 35-60%[2] | 35-60%[2] |
| [Data for Cmax and Tmax are from a single-dose study[3]] |
Absorption
Following oral administration, Delamanid is absorbed with time to maximum plasma concentration (Tmax) ranging from 2 to 8 hours in preclinical species. The oral bioavailability is estimated to be between 35% and 60% in mice, rats, and dogs.
Distribution
Delamanid exhibits a high volume of distribution in preclinical species, suggesting extensive distribution into tissues. It is highly bound to plasma proteins, primarily albumin, with a binding percentage of over 99.5%.
Metabolism
The metabolism of Delamanid is unique as it is primarily initiated by plasma albumin rather than hepatic enzymes. Albumin catalyzes the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid to form its major metabolite, M1 (DM-6705). This initial step is a crucial starting point for further metabolism.
Following the formation of M1, subsequent metabolism proceeds through three main pathways. The major pathway in humans, which is also observed in preclinical species, involves the hydroxylation of the oxazole moiety of M1 to form M2, followed by oxidation to a ketone form (M3), a reaction mainly catalyzed by CYP3A4. In total, eight metabolites (M1-M8) have been identified in plasma after repeated oral administration. There are quantitative species differences in the metabolic profile, with dogs and humans showing higher metabolic activity and higher plasma concentrations of metabolites compared to rodents.
Excretion
The primary route of excretion for Delamanid and its metabolites is through the feces, with less than 5% of the administered dose being excreted in the urine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are descriptions of key experimental protocols.
Animal Models and Dosing Regimens
-
Species: Common preclinical species for Delamanid pharmacokinetic studies include ICR mice, Sprague-Dawley rats, and beagle dogs. Guinea pigs and rabbits have also been used to study specific aspects of Delamanid's activity and distribution.
-
Dosing: For intravenous studies, Delamanid is typically dissolved in a suitable vehicle like dimethyl sulfoxide and administered via the tail vein in rodents or the cephalic vein in dogs. For oral studies, Delamanid is often administered by oral gavage. Dosing regimens vary depending on the study objectives, with single-dose studies used to determine basic pharmacokinetic parameters and multiple-dose studies to assess steady-state kinetics.
Bioanalytical Method: LC-MS/MS with Delamanid-d4 Internal Standard
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Delamanid in biological matrices.
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method for extracting Delamanid from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol (often containing the internal standard, Delamanid-d4) to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The resulting supernatant is then analyzed.
-
Tissue Homogenates: Tissues are first homogenized in a suitable buffer. Subsequently, a combination of protein precipitation and liquid-liquid extraction is often employed to isolate the analyte and internal standard from the more complex matrix.
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is commonly used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Delamanid and Delamanid-d4 are monitored for quantification.
-
Mandatory Visualizations
Delamanid Metabolic Pathway
Caption: Metabolic pathway of Delamanid.
General Workflow for a Preclinical Pharmacokinetic Study of Delamanid
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
The Use of Delamanid-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Delamanid-d4 as an internal standard in the bioanalysis of the anti-tuberculosis drug, Delamanid. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices by correcting for variability in sample preparation and instrument response.
Introduction to Delamanid and the Role of an Internal Standard
Delamanid, a bicyclic nitroimidazole, is a potent drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions as a prodrug, inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3][4] Accurate measurement of Delamanid concentrations in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for quantifying drugs in complex matrices like plasma and cerebrospinal fluid (CSF). The accuracy of these methods relies heavily on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). Delamanid-d4, a deuterium-labeled analog of Delamanid, serves as an excellent internal standard for this purpose.
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Delamanid | C₂₅H₂₅F₃N₄O₆ | 534.49 |
| Delamanid-d4 | C₂₅H₂₁D₄F₃N₄O₆ | 538.51 (approx.) |
Experimental Protocol: Quantification of Delamanid in Human Cerebrospinal Fluid (CSF) using LC-MS/MS
The following protocol is based on a validated method for the quantification of Delamanid and its major metabolite, DM-6705, in human CSF.
Materials and Reagents
-
Analytes and Internal Standards:
-
Delamanid
-
Delamanid-d4 (Internal Standard for Delamanid)
-
DM-6705 (Metabolite)
-
OPC-14714 (Internal Standard for DM-6705)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Ammonium bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
-
Biological Matrix:
-
Human Cerebrospinal Fluid (CSF)
-
Sample Preparation
The sample preparation involves protein precipitation followed by online solid-phase extraction (SPE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC system |
| Online SPE Column | Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) |
| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 300 µL/min |
| Gradient Elution | A gradient elution program is used for chromatographic separation. |
| Total Run Time | 7.5 min |
| Mass Spectrometer | AB Sciex 5500 triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Delamanid | 535.2 | 378.1 |
| Delamanid-d4 | 539.2 | 382.1 |
| DM-6705 | 452.2 | 378.1 |
| OPC-14714 | 411.2 | 255.1 |
Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.
Method Validation and Performance
A summary of the validation parameters for the described method is presented below.
Table 3: Method Validation Summary
| Parameter | Result |
| Calibration Range | 0.300 - 30.0 ng/mL for both Delamanid and DM-6705 |
| Accuracy | Within ±15% of the nominal concentration (within ±20% at the LLOQ) |
| Precision (CV%) | ≤15% (≤20% at the LLOQ) |
| Extraction Recovery | >98% and consistent across the analytical range |
Delamanid Metabolism and Bioanalytical Considerations
Delamanid is extensively metabolized, with the major metabolite being DM-6705. The metabolism of Delamanid is unique as it can be metabolized by plasma albumin. This highlights the importance of robust bioanalytical methods that can accurately quantify both the parent drug and its key metabolites.
Conclusion
Delamanid-d4 is an indispensable tool for the accurate and reliable quantification of Delamanid in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring high-quality data for pharmacokinetic and clinical studies. The detailed experimental protocol and performance data provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important anti-tuberculosis agent. The unique metabolism of Delamanid underscores the necessity of well-validated bioanalytical methods for both the parent drug and its major metabolites.
References
- 1. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent evidence on delamanid use for rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Delamanid: From Discovery to a Cornerstone in Tuberculosis Therapy
A Technical Guide on the Discovery, Development, and Analogs of a Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delamanid, a bicyclic nitroimidazole, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB).[1] This technical guide provides a comprehensive overview of the discovery and development of Delamanid, detailing its mechanism of action, key experimental findings, and the exploration of its analogs. Through a structured presentation of quantitative data, detailed experimental protocols, and visualizations of critical pathways, this document serves as an in-depth resource for researchers and professionals in the field of drug development.
Introduction: The Urgent Need for New TB Drugs
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease globally.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of existing first-line treatments, creating an urgent need for novel therapeutics.[1][2] Delamanid (formerly OPC-67683), developed by Otsuka Pharmaceutical Co., Ltd., emerged from a dedicated drug discovery program initiated in the early 1990s and was one of the first new anti-TB drugs to be approved in over four decades.[3]
Discovery and Development Timeline
The path to Delamanid's approval was a multi-year endeavor involving extensive screening and optimization.
-
Early 1990s: Otsuka Pharmaceutical initiates a TB drug development program.
-
1989: A related bicyclic nitroimidazole, CGI-17341, shows potent antimycobacterial activity but is halted due to mutagenic properties.
-
Lead Optimization: Researchers modify the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole scaffold, discovering that substitution at the 2-position of the side chain with a heteroatom could eliminate mutagenicity while retaining anti-TB activity. The (R)-enantiomer was found to be the active form against Mtb.
-
2014: Delamanid receives conditional marketing authorization from the European Medicines Agency (EMA) for the treatment of pulmonary MDR-TB in adults. It also gains approval in Japan and South Korea in the same year.
Mechanism of Action: A Prodrug with a Dual Threat
Delamanid is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect. Its mechanism of action is distinct and multifaceted, contributing to its efficacy against drug-resistant strains.
The activation of Delamanid is dependent on a deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the ddn gene in Mtb. This enzyme utilizes the reduced form of coenzyme F420 (F420H2) to reduce Delamanid. This bioactivation generates reactive nitrogen species, including nitric oxide (NO), and a highly reactive intermediate metabolite.
This activated form of Delamanid then executes a two-pronged attack on the mycobacterium:
-
Inhibition of Mycolic Acid Synthesis: The primary mechanism involves the inhibition of methoxy- and keto-mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. By disrupting their synthesis, Delamanid compromises the integrity of the cell wall, leading to bacterial death.
-
Respiratory Poisoning: The release of nitric oxide during Delamanid's metabolism acts as a respiratory poison, further contributing to its bactericidal activity.
This unique mechanism of action means there is no cross-resistance with existing anti-TB drugs like isoniazid and rifampicin.
Below is a diagram illustrating the activation pathway of Delamanid.
Caption: Activation pathway of the prodrug Delamanid.
Delamanid Analogs: The Search for Improved Therapeutics
The success of Delamanid spurred further research into analogs with potentially enhanced properties, such as improved efficacy, safety, or pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been a key focus.
Initial work by Otsuka Pharmaceutical explored various substitutions on the 6-nitroimidazooxazole core. More recent efforts by other research groups have focused on replacing the phenoxy linker with saturated aza rings fused to heteroaryl rings, aiming to improve aqueous solubility while maintaining potent antimycobacterial activity. For instance, Chinese investigators synthesized and evaluated 40 new analogs with this strategy.
Another approach involved replacing the proximal phenyl ring with a pyrimidine, leading to the synthesis of 56 analogs. One compound from this series, compound 73, demonstrated a high level of activity against M. tuberculosis with low cytotoxicity.
The development of analogs like VL-2098, an anti-leishmanial candidate, also highlights the broader potential of the nitroimidazooxazole scaffold.
Quantitative Data from Clinical Trials
Delamanid has undergone rigorous clinical evaluation to establish its safety and efficacy. The following tables summarize key quantitative data from pivotal clinical trials.
Table 1: Phase IIb Trial (Trial 204) - Efficacy in MDR-TB Patients
| Treatment Group (Optimized Background Regimen +) | Number of Patients | Sputum Culture Conversion (SCC) at 2 Months (Liquid Medium) | P-value vs. Placebo |
| Placebo | 160 | 29.6% | - |
| Delamanid 100 mg BID | 161 | 45.4% | 0.008 |
| Delamanid 200 mg BID | 160 | 41.9% | 0.04 |
Table 2: Long-Term Observational Study - Favorable Outcomes and Mortality
| Delamanid Treatment Duration | Number of Patients | Favorable Outcomes | Mortality |
| ≤ 2 months | 229 | 55% | 8.3% |
| ≥ 6 months | 192 | 74.5% | 1.0% |
Table 3: Phase III Trial (Trial 213) - Safety and Efficacy
| Outcome | Delamanid Group (n=341) | Placebo Group (n=170) |
| Median Time to Sputum Culture Conversion | 51 days | 57 days |
| Treatment Success Rate (WHO definition) | 81.3% | 84.2% |
| Mortality Rate | 5.3% | 4.7% |
| Adverse Events (mainly gastrointestinal) | 28.2% | 22.4% |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development and evaluation of Delamanid.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Delamanid against M. tuberculosis.
Methodology:
-
Strain Preparation: M. tuberculosis strains (including drug-susceptible and drug-resistant clinical isolates) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Drug Dilution: Delamanid is serially diluted in the culture medium to create a range of concentrations.
-
Inoculation: Microtiter plates are prepared with the drug dilutions, and a standardized inoculum of the Mtb suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of Delamanid that completely inhibits visible growth of Mtb.
Sputum Culture Conversion (SCC) Analysis
Objective: To assess the bactericidal activity of Delamanid in patients with pulmonary TB.
Methodology:
-
Sample Collection: Sputum samples are collected from patients at regular intervals (e.g., weekly) throughout the treatment period.
-
Sample Processing: Sputum is decontaminated and liquefied using standard methods (e.g., N-acetyl-L-cysteine-sodium hydroxide).
-
Culturing: The processed sputum is inoculated onto both liquid (e.g., MGIT) and solid (e.g., Löwenstein-Jensen) culture media.
-
Incubation: Cultures are incubated at 37°C and monitored for the growth of M. tuberculosis.
-
SCC Definition: Sputum culture conversion is defined as a series of five or more consecutive cultures that are negative for the growth of Mtb.
F420 Coenzyme Analysis
Objective: To investigate the role of the F420 pathway in Delamanid resistance.
Methodology:
-
Bacterial Lysis: Delamanid-resistant and -susceptible Mtb strains are cultured, harvested, and lysed to obtain cell-free extracts.
-
HPLC Analysis: The cell-free extracts are analyzed by high-performance liquid chromatography (HPLC) to determine the elution patterns of F420 and its precursors.
-
Gene Sequencing: The five genes involved in the F420 biosynthetic pathway (ddn, fgd1, fbiA, fbiB, and fbiC) are sequenced in the resistant strains to identify mutations.
-
Complementation Studies: To confirm the role of identified mutations, the wild-type gene is introduced into the resistant mutant to see if susceptibility to Delamanid is restored.
Mechanisms of Resistance
Despite its efficacy, resistance to Delamanid can emerge. The primary mechanism of resistance involves mutations in the genes responsible for the bioactivation of the drug.
Mutations in any of the five genes of the F420-dependent pathway (ddn, fbiA, fbiB, fbiC, and fgd1) can lead to Delamanid resistance. These mutations impair the ability of the mycobacterium to convert the Delamanid prodrug into its active form. This highlights the importance of using Delamanid in combination with other active anti-TB agents to prevent the acquisition of resistance.
The following diagram illustrates the relationship between the F420 pathway genes and Delamanid activation, and how mutations can lead to resistance.
References
- 1. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Nitroimidazoles in Revolutionizing Tuberculosis Treatment: A Technical Guide
For Immediate Release
[City, State] – [Date] – The global fight against tuberculosis (TB), particularly its multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, has been significantly bolstered by the advent of nitroimidazoles. This technical guide provides an in-depth analysis of the core science behind this promising class of drugs, with a focus on delamanid and pretomanid, for researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in TB Chemotherapy
For decades, the treatment of tuberculosis has relied on a limited arsenal of drugs, a situation that has become increasingly precarious with the rise of drug-resistant strains of Mycobacterium tuberculosis (M.tb). Nitroimidazoles represent a novel class of anti-tubercular agents with a unique mechanism of action, offering new hope for patients with difficult-to-treat TB.[1][2][3] Two leading compounds, delamanid and pretomanid, have demonstrated significant bactericidal activity against both actively replicating and dormant, non-replicating mycobacteria.[4][5] This dual activity is a critical attribute for achieving durable cures and shortening treatment durations.
Mechanism of Action: A Two-Pronged Attack
Nitroimidazoles are prodrugs that require bioreductive activation within the mycobacterial cell to exert their therapeutic effect. This activation is a key differentiator and a central element of their selective toxicity against M.tb.
Activation Pathway
The activation of nitroimidazoles is a multi-step process initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, encoded by the ddn (Rv3547) gene in M.tb. This enzyme specifically utilizes the reduced form of the rare cofactor F420 (F420H2) to reduce the nitroimidazole prodrug. The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). The biosynthesis of cofactor F420 itself involves several enzymes, including FbiA, FbiB, and FbiC. Mutations in any of the genes encoding these proteins can lead to resistance.
Dual Bactericidal Mechanisms
Once activated, nitroimidazoles kill M.tb through two primary mechanisms depending on the oxygen availability, making them effective against both replicating and persistent bacteria.
-
Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, the activated metabolites of nitroimidazoles, such as pretomanid, inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Specifically, delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acids. This disruption of the cell wall's integrity leads to bacterial death.
-
Anaerobic Conditions (Non-replicating Bacilli): In the hypoxic environments characteristic of tuberculous granulomas, activated pretomanid releases reactive nitrogen species, including nitric oxide (NO). Nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, which is lethal even to dormant bacteria.
Quantitative Efficacy Data
The in vitro and in vivo efficacy of nitroimidazoles has been extensively studied. The following tables summarize key quantitative data for pretomanid and delamanid.
Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis
| Compound | Strain | MIC (μg/mL) | Reference |
| Pretomanid (PA-824) | Drug-sensitive & MDR M.tb | < 1 (range: 0.039 - 0.531) | |
| Delamanid | Growing M.tb | 0.006 to 0.016 | |
| TBA-354 | Replicating M.tb H37Rv | Lower than Pretomanid, similar to Delamanid | |
| Metronidazole | Anaerobic M.tb | 12 (causes 98% reduction in viable counts) |
Table 2: In Vivo Efficacy of Pretomanid in a Murine TB Model
| Treatment Group | Formulation | Dose (mg/kg) | Reduction in Pulmonary Bacterial Counts | Reference |
| Pretomanid | MC | 100 | Similar to Rifampin (20 mg/kg) and Isoniazid (25 mg/kg) | |
| Pretomanid | CM2 | 100 | Similar to Moxifloxacin (100 mg/kg) and Isoniazid (25 mg/kg) | |
| Bedaquiline, Pretomanid, Linezolid | - | - | Significant reduction |
Experimental Protocols
Standardized protocols are crucial for the evaluation of anti-tubercular agents. Below are outlines of key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC) - Microplate AlamarBlue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against replicating M.tb.
Protocol Details:
-
M.tb cultures are grown in 200 μl of 7H12 medium in a 96-well plate along with the test compound.
-
The plates are incubated for 7 days at 37°C.
-
AlamarBlue and Tween 80 are added to each well.
-
The plates are incubated for an additional 24 hours at 37°C.
-
Fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to control wells.
Assessment of Anaerobic Activity
Evaluating the efficacy of compounds against non-replicating M.tb requires specialized models that mimic the anaerobic conditions within host granulomas.
Objective: To determine the minimum anaerobicidal concentration (MAC) of a compound.
Methodology Outline:
-
M.tb is grown in a sealed environment with depleted oxygen to induce a state of non-replication.
-
The anaerobic cultures are then exposed to the test compound for a defined period (e.g., 96 hours).
-
Bacterial viability is assessed, often by determining colony-forming units (CFUs) on solid media.
-
The MAC is defined as the lowest concentration of the drug that causes a significant reduction (e.g., 90% or 1-log10) in bacterial numbers compared to untreated controls.
Mechanisms of Resistance
Resistance to nitroimidazoles can emerge through mutations in the genes involved in their activation pathway. The most frequently observed mutations are in:
-
ddn: The gene encoding the activating enzyme.
-
Genes involved in F420 biosynthesis (fbiA, fbiB, fbiC): These mutations prevent the production of the essential cofactor.
-
fgd1: The gene for the enzyme that reduces F420.
Notably, there is no cross-resistance between nitroimidazoles and other existing anti-TB drugs due to their unique mechanism of action. However, some mutations in ddn can confer resistance to pretomanid while the strain remains susceptible to delamanid, suggesting different binding modes of the two drugs to the Ddn enzyme.
Future Directions and Conclusion
Nitroimidazoles have emerged as a cornerstone of modern TB therapy, particularly for drug-resistant infections. The development of new analogs, such as TBA-354, with potentially improved pharmacokinetic and pharmacodynamic profiles, is an active area of research. A deeper understanding of the structure-activity relationships and resistance mechanisms will be crucial for the rational design of next-generation nitroimidazoles and for the development of strategies to preserve their long-term efficacy. The continued investigation into this class of compounds is paramount to achieving the global goal of ending the TB epidemic.
References
- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future. | Semantic Scholar [semanticscholar.org]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 5. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Delamanid-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Delamanid, a crucial drug for multidrug-resistant tuberculosis, using its deuterated internal standard, Delamanid-d4. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and therapeutic drug monitoring in various biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Delamanid is a nitro-dihydro-imidazooxazole derivative that functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the cell wall of Mycobacterium tuberculosis.[1][2][3] Its potent activity against multidrug-resistant strains makes it a vital component of modern tuberculosis treatment regimens.[4] Accurate quantification of Delamanid in biological samples is critical for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicity.[5]
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Delamanid-d4, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Delamanid using Delamanid-d4.
Experimental Workflow
The overall experimental workflow for the quantification of Delamanid is depicted in the following diagram.
Caption: Experimental workflow for Delamanid quantification.
Method Development Logic
The development of a robust LC-MS/MS method follows a logical progression of optimization steps to ensure sensitivity, selectivity, and reproducibility.
Caption: Logical steps in LC-MS/MS method development.
Experimental Protocols
Materials and Reagents
-
Delamanid reference standard
-
Delamanid-d4 internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Polypropylene tubes
Stock and Working Solutions
-
Delamanid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Delamanid in 10 mL of methanol.
-
Delamanid-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Delamanid-d4 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Delamanid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Delamanid-d4 at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank plasma, calibration standards, or QC samples into 1.5 mL polypropylene tubes.
-
Add 10 µL of the Delamanid-d4 working solution to all tubes except the blank matrix.
-
Add 300 µL of acetonitrile (or methanol) to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1260 HPLC system or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-1.0 min: 20% B
-
1.0-4.0 min: 20% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 20% B
-
5.1-7.0 min: 20% B
-
Mass Spectrometry:
-
System: AB Sciex 5500 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Collision Gas: 9 psi
-
Selected Reaction Monitoring (SRM) Transitions:
-
Delamanid: m/z 534.2 → 394.2 (Quantifier), 534.2 → 165.1 (Qualifier)
-
Delamanid-d4: m/z 538.2 → 398.2 (Quantifier)
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the developed method, based on typical validation results reported in the literature.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Delamanid | Human Plasma | 1 - 1000 | > 0.995 |
| Delamanid | Mouse Plasma | 6 - 1000 | > 0.99 |
| Delamanid | CSF | 0.3 - 30 | > 0.99 |
| Delamanid | Hair | 0.003 - 2.1 (ng/mg) | > 0.99 |
Table 2: Precision and Accuracy
| Matrix | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| Human Plasma | LLOQ | 1 | < 20 | ± 20 |
| Low QC | 3 | < 15 | ± 15 | |
| Mid QC | 50 | < 15 | ± 15 | |
| High QC | 800 | < 15 | ± 15 | |
| Hair | LLOQ | 0.003 (ng/mg) | 2.53 | 11.82 |
| Low QC | 0.009 (ng/mg) | 8.64 | 8.01 | |
| Mid QC | 0.21 (ng/mg) | 8.40 | 7.94 | |
| High QC | 1.68 (ng/mg) | 7.61 | 8.92 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Delamanid | Human Plasma | Protein Precipitation | > 85 | < 15 |
| Delamanid | CSF | Protein Precipitation | > 98 | Not significant |
| Delamanid | Hair | Methanol Extraction | > 90 | -0.03 to -7.86 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of Delamanid in biological matrices. The use of a deuterated internal standard, Delamanid-d4, ensures high accuracy and precision. The detailed protocols for sample preparation and instrument parameters can be readily adapted by researchers for various applications, including pharmacokinetic analysis and therapeutic drug monitoring, contributing to the effective use of Delamanid in the treatment of multidrug-resistant tuberculosis.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Delamanid in Plasma using Delamanid-d4 as an Internal Standard
These application notes provide a detailed protocol for the quantitative analysis of Delamanid in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Delamanid-d4 as the stable isotope-labeled internal standard (SIL-IS). This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Delamanid.
Introduction
Delamanid is a crucial therapeutic agent for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Accurate quantification of Delamanid in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Delamanid-d4, is the gold standard in LC-MS/MS bioanalysis.[3] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[3] This document outlines a validated bioanalytical method for the determination of Delamanid in plasma.
Experimental Protocols
This section details the materials, reagents, and procedures for the validated bioanalytical method.
2.1. Materials and Reagents
-
Delamanid analytical standard
-
Delamanid-d4 internal standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Diethyl ether
-
Formic acid
-
Purified water
-
Human plasma (with anticoagulant, e.g., heparin)
-
Polypropylene tubes
2.2. Stock and Working Solutions Preparation
-
Delamanid Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Delamanid in methanol.
-
Delamanid-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Delamanid-d4 in methanol.
-
Delamanid Working Solutions: Prepare a series of working solutions by diluting the Delamanid stock solution with methanol to achieve concentrations ranging from 0.06 to 10 µg/mL for plasma analysis.
-
IS Working Solution: Dilute the IS stock solution with methanol to prepare a working solution at a concentration of 2 µg/mL for plasma analysis.
-
Store all stock and working solutions in the dark at 4°C.
2.3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards and QC samples by spiking 10 µL of the appropriate working solutions into 0.1 mL of blank plasma.
-
The typical calibration curve range for Delamanid in plasma is 6 to 1000 ng/mL.
-
QC samples are typically prepared at three concentration levels: low, medium, and high (e.g., 16, 160, and 800 ng/mL).
2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed for plasma samples due to its minimal interference with endogenous substances and high extraction recovery.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the Delamanid-d4 internal standard working solution.
-
Add 1 mL of diethyl ether.
-
Vortex the mixture for a specified time (e.g., 5 minutes).
-
Centrifuge at a specified speed and temperature (e.g., 1800 x g for 10 minutes at 4°C).
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.
-
Analytical Column: A reversed-phase column, such as a Capcell Pak C18 MG (50 mm × 2.0 mm, 3 µm).
-
Mobile Phase: A gradient elution using purified water with 0.2% formic acid (Solvent A) and methanol with 0.2% formic acid (Solvent B).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Ionization Source: Positive ion electrospray ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM).
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from the validation of the bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 6 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 6 | ≤ 20 | ≤ 20 | 80 - 120 |
| Low QC | 16 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 160 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Stability
| Parameter | Condition | Result |
| Extraction Recovery | Low, Mid, High QC | Consistent and reproducible |
| Freeze-Thaw Stability | 3 cycles at -20°C | Stable |
| Short-Term Stability | 2 hours on ice | Stable |
| Long-Term Stability | 9 weeks at -20°C | Stable |
| Post-Preparative Stability | 24 hours at 4°C | Stable |
Mandatory Visualizations
Caption: Workflow for the bioanalytical method of Delamanid in plasma.
Caption: Detailed steps of the Liquid-Liquid Extraction (LLE) protocol.
References
Application Notes and Protocols for Stable Isotope Tracer Studies Using Delamanid-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Delamanid-d4 as a stable isotope tracer to investigate the pharmacokinetics and metabolism of Delamanid, a critical drug for the treatment of multidrug-resistant tuberculosis (MDR-TB).
Introduction
Delamanid is a life-saving medication for patients with MDR-TB. Understanding its metabolic fate is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions. Stable isotope labeling, using deuterated analogs like Delamanid-d4, offers a powerful and safe methodology for these investigations in both preclinical and clinical settings. Delamanid-d4, being chemically identical to Delamanid, follows the same metabolic pathways, allowing for precise tracking and quantification of the drug and its metabolites.
Principle of the Method
This protocol utilizes Delamanid-d4 as a tracer, which is administered to the study subject. Biological samples, such as plasma, are then collected at various time points. The concentrations of Delamanid and its deuterated counterpart, as well as their respective metabolites, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Delamanid-d4 also serves as an ideal internal standard for the accurate quantification of unlabeled Delamanid.
Materials and Reagents
-
Delamanid-d4: (Purity ≥98%, isotopic enrichment ≥99%)
-
Delamanid: Reference standard (Purity ≥98%)
-
Metabolite Reference Standards: (e.g., DM-6705)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid: (LC-MS grade)
-
Internal Standard for Metabolites: (e.g., a structural analog or another stable isotope-labeled version)
-
Biological Matrix: Plasma (Human or animal, as per study design)
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
-
Experimental Protocols
In Vivo Stable Isotope Tracer Study
This protocol outlines a general procedure for an in vivo study in a relevant animal model or human subjects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Human studies require approval from an Institutional Review Board (IRB) and informed consent from participants.
a. Dosing and Sample Collection:
-
Dose Preparation: Prepare a dosing solution of Delamanid-d4 in a suitable vehicle for oral or intravenous administration. The dose will depend on the study objectives and the sensitivity of the analytical method.
-
Administration: Administer the Delamanid-d4 dose to the subjects.
-
Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard for the metabolite).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A gradient is employed to separate Delamanid, its metabolites, and Delamanid-d4.
c. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Delamanid, Delamanid-d4, and their metabolites.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of a bioanalytical method for Delamanid using Delamanid-d4 as an internal standard, as well as key pharmacokinetic parameters of Delamanid.
Table 1: LC-MS/MS Method Validation Parameters for Delamanid Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Pharmacokinetic Parameters of Delamanid in Humans (100 mg twice daily)
| Parameter | Value | Reference |
| Tmax (hours) | 4-5 | [1] |
| Cmax (ng/mL) | ~400 | [1] |
| AUC0-24 (ng·h/mL) | ~7925 | [1] |
| Half-life (t½) (hours) | 30-38 | [1] |
| Apparent Clearance (CL/F) (L/h) | ~33.7 | [2] |
| Apparent Volume of Distribution (Vd/F) (L) | ~2100 |
Visualizations
Delamanid Metabolism Pathway
Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. In humans, it is primarily metabolized by albumin in the plasma. The major initial step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the main metabolite, DM-6705. DM-6705 is subsequently metabolized through several pathways, with a major route involving hydroxylation and oxidation, partially mediated by CYP3A4.
Experimental Workflow for a Stable Isotope Tracer Study
The workflow for a stable isotope tracer study involves several key stages, from the administration of the labeled compound to the final data analysis. This systematic approach ensures the generation of high-quality, reproducible data for pharmacokinetic and metabolic profiling.
Conclusion
The use of Delamanid-d4 in stable isotope tracer studies provides an invaluable tool for the detailed investigation of Delamanid's pharmacokinetics and metabolism. The protocols and data presented here offer a robust framework for researchers in the field of tuberculosis drug development, enabling the generation of critical data to support the safe and effective use of this important medication.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Delamanid-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol and predicted fragmentation pattern for the analysis of Delamanid-d4, the deuterated internal standard for the anti-tuberculosis drug Delamanid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Delamanid in biological matrices. This document outlines a hypothetical experimental workflow, predicted mass transitions, and a proposed fragmentation pathway to aid in method development and data interpretation.
Introduction
Delamanid is a potent bicyclic nitroimidazole derivative used in the treatment of multidrug-resistant tuberculosis.[1] Quantitative bioanalysis of Delamanid is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Delamanid-d4, are essential for accurate and precise quantification by LC-MS/MS.[2][3] Understanding the fragmentation pattern of Delamanid-d4 is fundamental for selecting optimal multiple reaction monitoring (MRM) transitions, minimizing interferences, and ensuring the development of a robust analytical method.
Delamanid-d4 is structurally identical to Delamanid, with the exception of four deuterium atoms on the phenoxy ring attached to the piperidine moiety. This document presents a predicted fragmentation pattern based on the known chemical structure and common fragmentation pathways observed for similar compounds.
Predicted Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for the precursor and major product ions of Delamanid-d4 in positive electrospray ionization (ESI+) mode are summarized in Table 1. The predictions are based on the structure of Delamanid-d4 and established principles of mass spectral fragmentation.
| Analyte | Precursor Ion (m/z) | Proposed Fragment Ion | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| Delamanid-d4 | 538.2 | [M+H]+ | 356.1 | C11H12F3NO |
| 201.1 | C17H17D4F3N2O4 | |||
| 155.1 | C20H21D4F3N3O4 |
Table 1: Predicted precursor and product ions for Delamanid-d4.
Experimental Protocol
This section outlines a general procedure for the analysis of Delamanid-d4. The protocol is a composite based on established methods for Delamanid analysis and may require optimization for specific instrumentation and matrices.[2][4]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add an appropriate volume of Delamanid-d4 internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography
-
LC System: Agilent 1260 HPLC system or equivalent
-
Column: Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Mass Spectrometer: AB Sciex 5500 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen, 9 psi
-
MRM Transitions:
-
Delamanid-d4: Q1 m/z 538.2 → Q3 m/z 356.1 (Quantifier), Q1 m/z 538.2 → Q3 m/z 201.1 (Qualifier)
-
Proposed Fragmentation Pathway
The proposed fragmentation of Delamanid-d4 is initiated by protonation in the ESI source, forming the precursor ion [M+H]+ at m/z 538.2. The primary fragmentation pathways are depicted in the diagram below, generated using the DOT language. The fragmentation is predicted to occur at the ether linkages, which are common cleavage sites in mass spectrometry.
Proposed fragmentation pathway of Delamanid-d4.
Fragmentation Pathway Description:
-
The precursor ion at m/z 538.2 can undergo cleavage of the ether bond connecting the piperidine ring to the deuterated phenoxy group, resulting in the loss of the trifluoromethoxyphenoxy moiety and the formation of a fragment ion at m/z 356.1 .
-
Another likely fragmentation involves the cleavage of the ether linkage between the bicyclic nitroimidazole core and the phenoxy-piperidine side chain, leading to the formation of a fragment at m/z 201.1 , which corresponds to the protonated 4-(4-(trifluoromethoxy)phenoxy)piperidine portion of the molecule.
-
A subsequent fragmentation of the m/z 201.1 ion could involve the loss of an ethylene oxide group from the piperidine ring, generating a fragment at m/z 155.1 .
Conclusion
This application note provides a foundational protocol and a predicted fragmentation pathway for Delamanid-d4. The provided information, including the table of predicted mass transitions and the fragmentation diagram, serves as a valuable resource for researchers developing and validating LC-MS/MS methods for the quantification of Delamanid. Experimental verification of these predicted fragments is recommended to confirm the optimal MRM transitions for specific analytical needs.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
Application Note: High-Throughput Analysis of Delamanid and Delamanid-d4 in Human Plasma using LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Delamanid and its deuterated internal standard, Delamanid-d4, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Delamanid is a critical therapeutic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] It belongs to the nitro-dihydro-imidazooxazole class of compounds that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] Accurate measurement of Delamanid concentrations in biological matrices is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, Delamanid-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4] This document provides a detailed protocol for the chromatographic separation and quantification of Delamanid and Delamanid-d4 using LC-MS/MS.
Principle
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation of Delamanid and its internal standard from endogenous plasma components. Following separation, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The analytes are monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by tracking specific precursor-to-product ion transitions for both Delamanid and Delamanid-d4.
Materials and Reagents
-
Analytes: Delamanid reference standard, Delamanid-d4 (internal standard).
-
Solvents: HPLC-grade methanol and acetonitrile.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate, and ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Consumables: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Instrumentation
-
LC System: Agilent 1260 HPLC system or equivalent.[3]
-
Mass Spectrometer: AB Sciex 5500 triple quadrupole mass spectrometer or equivalent, equipped with a positive ion electrospray source.
-
Analytical Column: Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Delamanid standard in methanol to prepare a 1 mg/mL stock solution.
-
Separately, prepare a 1 mg/mL stock solution of Delamanid-d4 in methanol.
-
Store stock solutions at 4°C in the dark.
-
-
Working Solutions:
-
Prepare serial dilutions of the Delamanid stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Prepare a working solution of Delamanid-d4 (e.g., 1 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.
-
Add 10 µL of the Delamanid-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | As detailed in Table 2 |
| Total Run Time | 7.5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 5.0 | 5 | 95 |
| 5.0 - 6.0 | 5 | 95 |
| 6.0 - 6.1 | 95 | 5 |
| 6.1 - 7.5 | 95 | 5 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 3000 V |
| Nebulizer Gas Temp | 550°C |
| MRM Transitions | As detailed in Table 4 |
| Resolution | Unit Mass Resolution |
Data Presentation
Table 4: MRM Transitions and Expected Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Expected Retention Time (min) |
| Delamanid | 535.2 | 378.2 | 150 | ~ 4.5 |
| Delamanid-d4 (IS) | 539.2 | 378.2 | 150 | ~ 4.5 |
Note: The protonated molecular ion [M+H]+ for Delamanid is m/z 535. The most intense fragment peak is typically selected as the product ion. Retention times are approximate and should be confirmed experimentally.
Table 5: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.300 - 30.0 ng/mL in plasma |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 93% to 102% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 6% |
| Extraction Recovery | > 98% |
Visualizations
Caption: Experimental workflow for Delamanid analysis.
Caption: Logical diagram of the LC-MS/MS system.
Method Validation Summary
The analytical method was validated according to international guidelines. Validation parameters included specificity, linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The method demonstrated high specificity with no significant interference from endogenous plasma components. Linearity was established over the specified concentration range with excellent correlation. Accuracy and precision results were within acceptable limits for bioanalytical methods. Delamanid was found to be stable in plasma through multiple freeze-thaw cycles and at -20°C for at least one month.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Delamanid and its internal standard, Delamanid-d4, in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for supporting clinical trials and pharmacokinetic research in the development and application of Delamanid for treating multidrug-resistant tuberculosis.
References
- 1. ijnrd.org [ijnrd.org]
- 2. scirp.org [scirp.org]
- 3. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Drug-Drug Interactions Using Delamanid-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Delamanid-d4, a deuterium-labeled internal standard, in the assessment of drug-drug interactions (DDIs) involving the anti-tuberculosis agent Delamanid.
Introduction
Delamanid is a critical therapeutic agent for the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions as a prodrug, activated by the mycobacterial F420 coenzyme system, to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Understanding the potential for drug-drug interactions is paramount for ensuring the safe and effective use of Delamanid, especially in patient populations that may be receiving concomitant medications for other conditions, such as HIV.[3][4]
Delamanid is primarily metabolized by albumin and to a lesser extent by cytochrome P450 (CYP) 3A4.[5] Therefore, co-administration with strong inducers or inhibitors of this enzyme can potentially alter Delamanid's plasma concentrations, impacting its efficacy and safety profile. Stable isotope-labeled internal standards, such as Delamanid-d4, are indispensable tools in pharmacokinetic (PK) studies to accurately quantify drug concentrations in biological matrices, thereby providing reliable data for DDI assessment.
Application of Delamanid-d4 in DDI Studies
Delamanid-d4 serves as an ideal internal standard for the bioanalysis of Delamanid in DDI studies due to its identical chemical properties and chromatographic behavior to the unlabeled drug. Its distinct mass-to-charge ratio (m/z) allows for precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix effects and improving the accuracy and precision of the analytical method.
The primary application of Delamanid-d4 in this context is to provide a robust analytical method for quantifying Delamanid concentrations in plasma samples from clinical DDI studies. By comparing the pharmacokinetic parameters of Delamanid in the presence and absence of a co-administered drug, researchers can determine the extent of any potential interaction.
Quantitative Data on Delamanid Drug-Drug Interactions
The following tables summarize the pharmacokinetic data from clinical studies investigating the drug-drug interactions of Delamanid with various antiretroviral and anti-tuberculosis drugs.
Table 1: Pharmacokinetic Interaction between Delamanid and Antiretroviral Agents
| Co-administered Drug | Analyte | N | Geometric Mean Ratio (GMR) (90% CI) |
| Cmax | |||
| Lopinavir/Ritonavir | Delamanid | 12 | 1.18 (1.04 - 1.34) |
| Lopinavir | 12 | 1.05 (0.98 - 1.12) | |
| Ritonavir | 12 | 0.96 (0.88 - 1.04) | |
| AUCτ | |||
| Lopinavir/Ritonavir | Delamanid | 12 | 1.22 (1.09 - 1.37) |
| Lopinavir | 12 | 1.04 (0.98 - 1.10) | |
| Ritonavir | 12 | 1.03 (0.96 - 1.11) |
Source: Mallikaarjun S, et al. Antimicrob Agents Chemother. 2016. Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval. A GMR with a 90% CI falling within the range of 0.80-1.25 is generally considered to indicate no clinically significant interaction.
Table 2: Pharmacokinetic Interaction between Delamanid and Anti-Tuberculosis Drugs
| Co-administered Drug Combination | Analyte | N | Geometric Mean Ratio (GMR) (90% CI) |
| Cmax | |||
| Ethambutol + Rifater (Rifampicin, Isoniazid, Pyrazinamide) | Delamanid | 14 | 0.58 (0.47 - 0.72) |
| Rifampicin | 14 | 1.01 (0.91 - 1.12) | |
| Isoniazid | 14 | 1.02 (0.95 - 1.10) | |
| Pyrazinamide | 14 | 1.02 (0.97 - 1.07) | |
| Ethambutol | 14 | 1.25 (1.15 - 1.36) | |
| AUCτ | |||
| Ethambutol + Rifater (Rifampicin, Isoniazid, Pyrazinamide) | Delamanid | 14 | 0.53 (0.43 - 0.65) |
| Rifampicin | 14 | 1.01 (0.93 - 1.10) | |
| Isoniazid | 14 | 1.01 (0.95 - 1.08) | |
| Pyrazinamide | 14 | 1.02 (0.98 - 1.06) | |
| Ethambutol | 14 | 1.26 (1.17 - 1.36) |
Source: Mallikaarjun S, et al. Antimicrob Agents Chemother. 2016. Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval. Rifater is a fixed-dose combination of rifampicin, isoniazid, and pyrazinamide.
Signaling Pathways and Experimental Workflows
Delamanid Metabolism Pathway
Caption: Simplified metabolic pathway of Delamanid.
Experimental Workflow for a DDI Study Using Delamanid-d4
Caption: General workflow for a drug-drug interaction study.
Experimental Protocols
Protocol 1: Clinical Drug-Drug Interaction Study Design
This protocol outlines a typical crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of Delamanid.
1. Subject Recruitment:
-
Recruit a cohort of healthy adult volunteers.
-
Obtain informed consent from all participants.
-
Conduct a comprehensive health screening to ensure subjects meet the inclusion and exclusion criteria.
2. Study Periods:
-
Period 1 (Reference):
-
Administer a single oral dose of Delamanid (e.g., 100 mg) to the subjects.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Washout Period:
-
Implement a washout period of sufficient duration (e.g., 14 days) to ensure complete elimination of Delamanid from the subjects' systems.
-
-
Period 2 (Test):
-
Administer the co-administered drug for a specified duration to reach steady-state concentrations.
-
On the final day of co-administration, administer a single oral dose of Delamanid (e.g., 100 mg).
-
Collect serial blood samples at the same predefined time points as in Period 1.
-
Process and store plasma samples as described above.
-
3. Diet and Concomitant Medications:
-
Standardize meals for all subjects during the study periods.
-
Prohibit the use of any concomitant medications that could potentially interfere with the pharmacokinetics of Delamanid or the co-administered drug.
Protocol 2: Bioanalytical Method for Delamanid Quantification using LC-MS/MS
This protocol describes the quantification of Delamanid in human plasma using Delamanid-d4 as an internal standard.
1. Materials and Reagents:
-
Delamanid reference standard
-
Delamanid-d4 internal standard
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Delamanid and Delamanid-d4 in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working solutions of Delamanid by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of Delamanid-d4 at a fixed concentration.
3. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the Delamanid-d4 internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 analytical column (e.g., Waters Xterra MS C18, 5.0 µm, 100 mm × 2.1 mm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Set the flow rate to 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
Delamanid: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)
-
Delamanid-d4: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)
-
-
Optimize instrument parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for Delamanid and Delamanid-d4.
-
Calculate the peak area ratio of Delamanid to Delamanid-d4.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, AUC) using appropriate software (e.g., WinNonlin).
6. Method Validation:
-
Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
References
- 1. Liverpool HIV Interactions [hiv-druginteractions.org]
- 2. Delamanid for rifampicin-resistant tuberculosis: a retrospective study from South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delamanid Coadministered with Antiretroviral Drugs or Antituberculosis Drugs Shows No Clinically Relevant Drug-Drug Interactions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delamanid Coadministered with Antiretroviral Drugs or Antituberculosis Drugs Shows No Clinically Relevant Drug-Drug Interactions in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence base for policy formulation - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Delamanid in Biological Matrices using a Validated LC-MS/MS Method with Delamanid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delamanid (trade name Deltyba) is a crucial therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3][4] Given its importance in complex treatment regimens, a robust, sensitive, and selective analytical method is necessary for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient outcomes.
This application note provides a detailed protocol for the quantitative analysis of Delamanid in biological matrices, specifically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Delamanid-d4, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.
Mechanism of Action
Delamanid is a prodrug that requires bioactivation within the Mycobacterium tuberculosis bacterium. The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme linked to the F420 coenzyme system. This process generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, leading to the disruption of the cell wall, which is vital for bacterial survival.
Caption: Delamanid's mechanism of action within Mycobacterium tuberculosis.
Physicochemical Properties
A summary of the key physicochemical properties for Delamanid and its deuterated internal standard is provided below.
| Property | Delamanid | Delamanid-d4 |
| Chemical Name | (2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole. |
| Molecular Formula | C₂₅H₂₅F₃N₄O₆ | C₂₅H₂₁D₄F₃N₄O₆ |
| Molecular Weight | 534.5 g/mol | 538.5 g/mol . |
| Primary Use | Analyte | Internal Standard for quantitative mass spectrometry. |
Experimental Protocols
The following protocols describe the preparation of standards and the extraction of Delamanid from human plasma for LC-MS/MS analysis.
Materials and Reagents
-
Delamanid reference standard
-
Delamanid-d4 internal standard (IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
Human Plasma (K₂EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and Delamanid-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Delamanid stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve (e.g., concentrations ranging from 100 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Delamanid-d4 stock solution with methanol to create a working IS solution.
Sample Preparation from Plasma
This protocol utilizes protein precipitation, a common and effective method for extracting drugs from plasma.
-
Sample Aliquoting: Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL Delamanid-d4 working solution to all tubes except for the blank matrix. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the samples vigorously for 1 minute. Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20:0.1 acetonitrile:water:formic acid). Vortex to ensure complete dissolution.
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Delamanid extraction from plasma samples.
LC-MS/MS Instrument Conditions
The following are typical instrument parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | Agilent 1260 or equivalent |
| Mass Spectrometer | AB Sciex API 5500 or equivalent |
| Column | Reversed-phase C18 column (e.g., Agilent Poroshell C18, 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Gradient Elution | A linear gradient is often used, for example, starting at 65% B, increasing to 100% B, holding, and then re-equilibrating. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Delamanid: m/z 535.2 → 378.2 (Quantifier), 535.2 → 186.1 (Qualifier)Delamanid-d4: m/z 539.2 → 382.2 (Quantifier) |
Note: Specific MRM transitions should be optimized by infusing pure standards into the mass spectrometer.
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for intended applications. The table below summarizes typical performance characteristics for a validated Delamanid assay in plasma, compiled from published methods.
| Validation Parameter | Typical Performance Result |
| Linearity Range | 6 - 1000 ng/mL. |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 3.9 - 6 ng/mL. |
| Intra-day Precision (%CV) | < 9%. |
| Inter-day Precision (%CV) | < 9%. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ); typically 95.2% to 110%. |
| Extraction Recovery | > 70%, reproducible across concentration levels. |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantitative determination of Delamanid in biological matrices like plasma. The use of a stable isotope-labeled internal standard, Delamanid-d4, is critical for achieving the high levels of accuracy and precision required for clinical and pharmaceutical research. The straightforward protein precipitation extraction method allows for efficient sample throughput. This validated approach is well-suited for supporting pharmacokinetic analyses and therapeutic drug monitoring of Delamanid in patients undergoing treatment for multidrug-resistant tuberculosis.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes: The Use of Delamanid-d4 in Cell Culture Assays for Anti-Tuberculosis Research
Introduction
Delamanid is a potent anti-tuberculosis agent belonging to the nitro-dihydro-imidazooxazole class of compounds.[1] It is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[2][3] Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis (MTB) to exert its bactericidal effects.[2][4] Its mechanism of action involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall, leading to cell lysis.
Delamanid-d4 is a deuterated version of Delamanid. In cell culture assays, its biological activity is considered equivalent to the parent compound. The primary application of Delamanid-d4 is as an internal standard for analytical quantification by mass spectrometry in pharmacokinetic and drug metabolism studies. However, it can also be incorporated into cell-based assays to trace the compound or to directly assess its antimycobacterial efficacy, which is expected to mirror that of non-deuterated Delamanid. These application notes provide detailed protocols for utilizing Delamanid and its deuterated analog in key cell culture assays.
Mechanism of Action
Delamanid's unique mechanism begins with its activation by the F420 coenzyme system specific to mycobacteria. The prodrug is activated by a deazaflavin-dependent nitroreductase (Ddn), encoded by the ddn gene (Rv3547). This activation generates reactive nitrogen species, including nitric oxide, and a reactive intermediate metabolite. This intermediate subsequently inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential for the integrity of the mycobacterial cell wall. Disruption of the cell wall ultimately leads to bacterial death. This targeted action makes Delamanid highly effective against both replicating and dormant MTB bacilli.
Experimental Protocols
Protocol 1: Intracellular Anti-Mycobacterial Activity Assay
This assay assesses the efficacy of Delamanid-d4 against MTB residing within macrophages, mimicking an in vivo infection environment.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis strain (e.g., H37Rv or MDR clinical isolate)
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Delamanid-d4 stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Sterile water with 0.05% Triton X-100
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile 24-well tissue culture plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 medium containing 10% FBS.
-
Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells twice with warm PBS to remove non-adherent cells and replace with fresh, antibiotic-free medium.
-
-
Mycobacterial Infection:
-
Prepare a single-cell suspension of MTB from a mid-log phase culture in 7H9 broth. Adjust the bacterial density to achieve a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Remove the medium from the differentiated macrophages and add the bacterial suspension.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Delamanid-d4 Treatment:
-
Prepare serial dilutions of Delamanid-d4 in culture medium from the stock solution. Final concentrations may range from 0.01 to 1.0 µg/mL. Include a vehicle control (DMSO) and an untreated control.
-
Add the Delamanid-d4 dilutions to the infected macrophages.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Enumeration of Intracellular Bacteria (CFU Counting):
-
At specified time points (e.g., 0, 24, 48, and 72 hours post-treatment), aspirate the medium from the wells.
-
Lyse the macrophages by adding 0.5 mL of sterile water containing 0.05% Triton X-100 to each well and incubating for 10 minutes at room temperature.
-
Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.
-
Plate 100 µL of each dilution onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable intracellular bacteria (CFU/mL). Compare the CFU counts from Delamanid-d4-treated wells to the untreated control to determine the reduction in bacterial viability.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of Delamanid-d4 that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H9 broth supplemented with ADC or OADC and 0.05% Tween 80
-
Delamanid-d4 stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (optional, for viability readout)
Procedure:
-
Preparation of Inoculum:
-
Grow MTB in 7H9 broth to mid-log phase.
-
Adjust the culture to a McFarland standard of 0.5, then dilute 1:20 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of Delamanid-d4 stock (at 2x the highest desired concentration) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from one column to the next across the plate. Discard 100 µL from the last dilution column.
-
Reserve wells for a positive control (bacteria, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared MTB inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Seal the plate with a breathable sealer or place it in a secondary container.
-
Incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Delamanid-d4 that results in no visible growth (no turbidity) compared to the positive control.
-
(Optional) For a colorimetric readout, add 30 µL of Resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.
-
Data Presentation
Quantitative data from published studies on Delamanid are summarized below. The activity of Delamanid-d4 is expected to be comparable.
Table 1: In Vitro Activity of Delamanid Against M. tuberculosis
| Strain Type | MIC Range (µg/mL) | Reference |
|---|---|---|
| Multidrug-Resistant TB (MDR-TB) | 0.006–0.024 |
| Drug-Tolerant Ugandan Isolates | ~1.0 (sterilizing effect) | |
Table 2: Activity of Delamanid Against Intracellular M. tuberculosis in Macrophage Models
| Parameter | Concentration (µg/mL) | Observation | Reference |
|---|---|---|---|
| Bactericidal Activity | 0.1 | Dose-dependent activity against intracellular MTB. | |
| CFU Reduction (MDR-MTB) | MIC, 10xMIC, 20xMIC | Time- and concentration-dependent killing. |
| Early Bactericidal Activity | 100-400 mg (daily human dose) | Modest reduction in sputum CFU (0.04 log₁₀ CFU/mL/day). | |
Delamanid Resistance Pathway
Resistance to Delamanid is primarily caused by mutations in the genes responsible for the biosynthesis and function of the F420 coenzyme system. These mutations prevent the activation of the Delamanid prodrug, rendering it ineffective. The key genes implicated in resistance are ddn, fgd1, fbiA, fbiB, and fbiC.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Delamanid-d4 Bioanalysis
Welcome to the technical support center for Delamanid-d4 bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Delamanid-d4 bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Delamanid-d4, endogenous matrix components such as phospholipids, proteins, and salts from biological samples (e.g., plasma, serum, urine) can interfere with the ionization of Delamanid and its deuterated internal standard (Delamanid-d4).[1] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other studies.[3]
Q2: I am observing significant ion suppression for Delamanid-d4. What are the likely causes?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS bioanalysis. The primary causes for ion suppression in Delamanid-d4 analysis include:
-
Co-elution with Phospholipids: Glycerophospholipids from plasma or serum are notorious for causing ion suppression in electrospray ionization (ESI).
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to their co-elution with the analyte.
-
Poor Chromatographic Resolution: If the chromatographic method does not sufficiently separate Delamanid-d4 from matrix interferents, ion suppression is more likely to occur.
Q3: Can the use of a stable isotope-labeled internal standard like Delamanid-d4 completely eliminate matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) like Delamanid-d4 is the best tool to compensate for matrix effects, it may not completely eliminate the issue. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate ratio-based quantification. However, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard to a level that compromises the assay's sensitivity and reproducibility. Therefore, it is crucial to minimize matrix effects even when using a SIL-IS.
Q4: How can I quantitatively assess the matrix effect in my Delamanid-d4 assay?
A4: The "post-extraction spiking" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of Delamanid-d4 spiked into an extracted blank matrix (A) with the peak area of Delamanid-d4 in a neat solution (B) at the same concentration. The matrix factor (MF) is calculated as the ratio of A to B. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. Another qualitative method is "post-column infusion," where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank extracted matrix will show a dip or rise in the baseline signal if there are regions of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Area Reproducibility and Inaccurate Quantification
Possible Cause: Variable matrix effects between different sample lots or within a single sample run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
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Quantify Matrix Effect: Perform a post-extraction spiking experiment using at least six different lots of the biological matrix. Calculate the matrix factor for each lot. If the coefficient of variation (CV) of the matrix factor is greater than 15%, it indicates significant and variable matrix effects.
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Optimize Sample Preparation: The goal is to improve the removal of interfering matrix components.
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Protein Precipitation (PPT): If you are using PPT, consider the choice of precipitation solvent. Acetonitrile generally precipitates proteins more effectively than methanol and may result in cleaner extracts. However, PPT is often insufficient for removing phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize the extraction of Delamanid while minimizing the co-extraction of interfering substances.
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Solid-Phase Extraction (SPE): SPE typically offers the most effective sample cleanup. Develop a method using an appropriate sorbent (e.g., reversed-phase, ion-exchange) to retain Delamanid while washing away matrix components.
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Optimize the gradient slope to better separate the Delamanid-d4 peak from the elution zones of phospholipids, which often appear at the beginning and end of a reversed-phase gradient.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl) to alter the selectivity and improve separation from matrix components.
-
-
Re-evaluate and Validate: After implementing changes, re-assess the matrix effect and validate the method according to regulatory guidelines.
Issue 2: Low Signal Intensity for Delamanid-d4 Despite Good Recovery
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Identify Suppression Zones: Use post-column infusion to pinpoint the retention times where ion suppression occurs.
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Adjust Chromatography: Modify your LC method to ensure that Delamanid-d4 does not elute within these suppression zones. This may involve changing the mobile phase composition, gradient profile, or the type of analytical column.
-
Enhance Sample Cleanup: A low signal despite good recovery suggests that while Delamanid is being successfully extracted, so are the interfering components. Move to a more selective sample preparation technique as outlined in the previous troubleshooting guide (e.g., from PPT to LLE or SPE).
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Check MS Source Conditions: Optimize the electrospray source parameters (e.g., gas flows, temperature, spray voltage) to potentially minimize the impact of co-eluting compounds.
-
Consider a Different Ionization Technique: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to suppression from non-volatile matrix components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
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Sample Preparation: To 100 µL of plasma, add 25 µL of Delamanid-d4 internal standard working solution. Vortex briefly.
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pH Adjustment: Add 100 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH.
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Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase SPE cartridge. The choice of sorbent and solvents should be optimized.
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Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).
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Sample Loading: Mix 100 µL of plasma with 25 µL of Delamanid-d4 IS and 200 µL of the equilibration buffer. Load the entire mixture onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute Delamanid and Delamanid-d4 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Quantitative Data Summary
The following table summarizes hypothetical matrix factor and recovery data from different sample preparation methods to illustrate the effectiveness of each technique.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | MF Coefficient of Variation (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 0.65 | 25 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 7 | 0.92 | 12 |
| Solid-Phase Extraction (Reversed-Phase) | 92 ± 6 | 1.01 | 8 |
Data are for illustrative purposes and will vary based on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for Delamanid-d4 bioanalysis.
References
Technical Support Center: Delamanid & Delamanid-d4 LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Delamanid and its deuterated internal standard, Delamanid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (SRM/MRM) for Delamanid and Delamanid-d4?
A1: For sensitive detection, Delamanid and Delamanid-d4 are typically analyzed in positive ion electrospray ionization (ESI+) mode. The most common precursor ion is the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Delamanid | 535 | 352 | 30 |
| Delamanid-d4 | 539 | 356 | Typically similar to unlabeled Delamanid, requires optimization |
| Note: The specific product ion for Delamanid-d4 may vary slightly based on the position of the deuterium labels. The transition of m/z 539 → 356 is a common starting point. It is crucial to optimize collision energy for your specific instrument. |
Q2: I am observing low sensitivity for Delamanid-d4. What are the initial troubleshooting steps?
A2: Low sensitivity can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Start by verifying the basics: ensure the Delamanid-d4 standard is not degraded and that the concentration is correct. Then, systematically check the sample preparation, chromatography, and mass spectrometer settings.
Caption: Initial troubleshooting workflow for low sensitivity.
Q3: What are the recommended sample preparation techniques for Delamanid from biological matrices?
A3: The choice of sample preparation method depends on the matrix and required sensitivity. Common techniques include:
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Protein Precipitation (PPT): A simple and fast method, often used for plasma or tissue homogenates. Acetonitrile is a common precipitation solvent.[1][2]
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Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT, which can reduce matrix effects and improve sensitivity.[1][3] Diethyl ether and tert-butyl methyl ether have been successfully used for extracting Delamanid.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and is ideal for achieving low limits of quantification. This method is particularly useful for complex matrices or when high sensitivity is crucial.
Troubleshooting Guides
Issue 1: High Signal Variability or Poor Reproducibility
High variability in the Delamanid-d4 signal can compromise the accuracy and precision of your assay.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard (Delamanid-d4) and all reagents. Automate liquid handling steps if possible. For LLE, ensure consistent vortexing times and phase separation. |
| Matrix Effects | Matrix components co-eluting with Delamanid-d4 can cause ion suppression or enhancement. To mitigate this, improve sample cleanup using SPE or a more selective LLE protocol. Modifying the chromatographic gradient to better separate Delamanid-d4 from interfering compounds can also be effective. |
| Analyte Adsorption | Delamanid has been reported to exhibit non-specific adsorption to polypropylene tubes, which can lead to variable recovery. Consider using low-adsorption microplates or tubes. Also, evaluate the composition of your reconstitution solvent; adding a small amount of organic solvent can help prevent adsorption. |
| Mobile Phase Instability | Formic acid in methanol can degrade over time, leading to shifts in retention time and altered ionization efficiency. Prepare mobile phases fresh daily and use high-purity, LC-MS grade solvents and additives from glass containers. |
Issue 2: No or Very Low Delamanid-d4 Signal
A complete loss or extremely low signal of the internal standard is a critical issue that needs immediate attention.
Workflow for Diagnosing Signal Loss:
Caption: Step-by-step diagnosis for complete signal loss.
Detailed Steps:
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Direct Infusion: Directly infuse a solution of Delamanid-d4 into the mass spectrometer to confirm that the instrument is capable of detecting the analyte. If a signal is present, the issue lies with the chromatography or sample preparation.
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Mass Spectrometer Check: If direct infusion yields no signal, verify the mass spectrometer's tuning and calibration. Ensure the correct MRM transition is being monitored and that parameters like spray voltage and gas flows are optimal.
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Chromatography Check: If the MS is functioning correctly, inspect the LC system for leaks, blockages, or incorrect mobile phase composition. Ensure the injection system is working properly and that the column is not clogged or degraded.
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Sample Preparation Review: If both the MS and LC systems are working, the problem is likely in the sample preparation stage. Evaluate the extraction recovery of Delamanid-d4. A significant loss during extraction will lead to a low signal.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Plasma
This protocol is adapted from a validated method for Delamanid analysis in mouse plasma.
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To 100 µL of plasma sample, add 10 µL of the Delamanid-d4 internal standard working solution.
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Add 0.5 mL of carbonate buffer (0.5 mol/L, pH 10) and 5 mL of diethyl ether under ice-cold conditions.
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Vortex the mixture for 10 minutes.
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Centrifuge at 1800 x g for 10 minutes to separate the phases.
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Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 Methanol:Water with 0.2% Formic Acid).
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Inject a 10 µL aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
The following table summarizes typical starting conditions for the chromatographic separation and mass spectrometric detection of Delamanid and Delamanid-d4.
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., Shiseido Capcell Pak C18 MG, 50 mm × 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1-0.2% Formic Acid |
| Flow Rate | 0.2 - 0.3 mL/min |
| Gradient | Linear gradient, e.g., 50% to 90% B over 3 minutes, hold for 3 minutes, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
LC Gradient Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 3.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 50 | 50 |
| 12.0 | 50 | 50 |
| This is an example gradient program and should be optimized for your specific application and column. |
References
Addressing ion suppression in Delamanid-d4-1 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of Delamanid-d4-1 by LC-MS/MS.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity of this compound.
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3][4][5]
Initial Assessment:
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Confirm System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a neat solution of this compound. The signal should be stable and within the expected intensity range.
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Evaluate Peak Shape: Poor peak shape can be an indicator of chromatographic issues that may contribute to ion suppression.
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Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.
Systematic Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Post-Column Infusion Experiment | To identify regions of ion suppression in the chromatogram. A constant infusion of this compound into the MS while injecting a blank matrix extract will show a dip in the baseline signal where suppression occurs. | Identification of the retention time window where co-eluting matrix components cause ion suppression. |
| 2 | Optimize Sample Preparation | To remove interfering matrix components before analysis. | Improved signal intensity and consistency of this compound. |
| 3 | Modify Chromatographic Conditions | To separate this compound from the interfering matrix components. | Elution of this compound in a region with minimal ion suppression. |
| 4 | Matrix Effect Evaluation | To quantify the extent of ion suppression. | A quantitative measure of signal suppression, guiding further method development. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of Delamanid.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that compensate for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. However, if the analyte and the deuterated internal standard have slightly different retention times and elute in a region of variable ion suppression, they will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include:
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Endogenous matrix components: Phospholipids, salts, proteins, and other small molecules from biological samples are major contributors.
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Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives can also cause suppression.
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High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
Q4: How can I proactively minimize ion suppression during method development?
A4: To minimize ion suppression, consider the following during method development:
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Thorough Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove matrix interferences.
-
Chromatographic Optimization: Develop a chromatographic method that provides good separation of Delamanid from matrix components. Experiment with different column chemistries and mobile phase compositions.
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Use of a Stable Isotope-Labeled Internal Standard: The use of this compound is a good practice to compensate for matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
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Prepare a standard solution of this compound in the mobile phase.
-
Set up the LC-MS/MS system with the analytical column.
-
Use a syringe pump to continuously infuse the this compound solution into the eluent stream from the LC column via a T-fitting placed before the mass spectrometer's ion source.
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After achieving a stable baseline signal for this compound, inject a blank matrix extract (a sample processed without the analyte or internal standard).
-
Monitor the this compound signal. A drop in the baseline indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): A known concentration of this compound in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the same concentration of this compound as in Set A is added to the final extract.
-
Set C (Pre-Extraction Spike): The same concentration of this compound as in Set A is added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Mechanism of ion suppression in electrospray ionization.
References
Technical Support Center: Optimization of Delamanid-d4 Extraction from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Delamanid-d4 from various tissue samples.
FAQs: Key Questions on Delamanid-d4 Tissue Extraction
Q1: What are the primary challenges in extracting Delamanid-d4 from tissue samples?
A1: The primary challenges include the lipophilic nature of Delamanid, leading to strong binding to tissue lipids and proteins, the complexity and variability of different tissue matrices, and potential degradation of the analyte during sample processing. Efficient homogenization and selection of an appropriate extraction technique are critical to overcome these challenges.
Q2: Which extraction methods are most suitable for Delamanid-d4 from tissues?
A2: A combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally effective. For instance, a validated method for Delamanid in lung tissue involves protein precipitation followed by LLE with tert-butyl methyl ether.[1][2] The choice depends on the tissue type, required cleanliness of the extract, and available equipment.
Q3: Why is a deuterated internal standard like Delamanid-d4 used?
A3: A deuterated internal standard (IS) is the ideal choice for quantitative bioanalysis using mass spectrometry.[3] Since Delamanid-d4 has nearly identical physicochemical properties to Delamanid, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[3][4] This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to more robust and reliable data.
Q4: What is the expected extraction recovery for Delamanid-d4?
A4: While specific recovery data for Delamanid-d4 across various tissues is not extensively published, the extraction recovery for Delamanid from mouse lung homogenate has been reported to be not less than 90.8%. Given their similar chemical properties, the recovery of Delamanid-d4 is expected to be comparable. However, recovery should be empirically determined for each tissue type during method development and validation.
Q5: How can I minimize the impact of high lipid content in tissues like the brain or liver?
A5: High lipid content can interfere with extraction and cause ion suppression in mass spectrometry. To mitigate this, consider a lipid removal step. This can be achieved through liquid-liquid extraction with a solvent that has low lipid solubility, or by using specific SPE cartridges designed for lipid removal, such as those with polymeric reversed-phase sorbents or newer lipid-specific chemistries.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of Delamanid-d4 from tissue samples.
Low or Inconsistent Extraction Recovery
| Potential Cause | Recommended Solution(s) |
| Incomplete Tissue Homogenization | Ensure the tissue is completely homogenized to release the analyte. For tough or fibrous tissues, consider enzymatic digestion prior to mechanical homogenization (e.g., bead beater, polytron). Visually inspect for any remaining tissue fragments. |
| Suboptimal Extraction Solvent (LLE) | The polarity of the extraction solvent is critical. For the lipophilic Delamanid-d4, solvents like methyl tert-butyl ether (MTBE) or diethyl ether are effective. Optimize the solvent system, and consider using a mixture of solvents to enhance extraction efficiency. |
| Incorrect pH of the Aqueous Phase (LLE) | Adjust the pH of the tissue homogenate to ensure Delamanid-d4 is in its neutral, most extractable form. For basic compounds, the pH should be adjusted to two units above the pKa. |
| Inefficient Elution (SPE) | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increase the elution solvent strength or volume. Consider using a stronger solvent or a mixture, such as ethyl acetate and isopropyl alcohol. Ensure the sorbent does not dry out before elution. |
| Analyte Binding to Plastics | Delamanid, being lipophilic, may adsorb to polypropylene tubes, especially in cerebrospinal fluid. Consider using low-binding microcentrifuge tubes or silanized glassware to minimize this effect. |
| Formation of Emulsions (LLE) | Emulsions can trap the analyte and prevent clean phase separation. To break emulsions, try adding salt to the aqueous phase ("salting out"), centrifuging at a higher speed, or gently swirling instead of vigorous shaking. |
Issues with the Deuterated Internal Standard (Delamanid-d4)
| Potential Cause | Recommended Solution(s) |
| Inconsistent Analyte/IS Response Ratio | This can be due to differential matrix effects if the analyte and IS do not co-elute perfectly. Adjust chromatographic conditions to achieve co-elution. Also, ensure the deuterium label is on a stable position of the molecule to prevent H-D exchange. |
| Poor Signal or No Signal for IS | Verify the concentration of the IS working solution. Check for degradation of the standard by preparing a fresh stock solution. Optimize mass spectrometer source parameters for Delamanid-d4. |
| Different Extraction Recoveries for Analyte and IS | While unlikely for a deuterated standard, this can occur in some cases. Optimize the extraction procedure to ensure consistent recovery for both. This can be assessed by comparing the IS response in pre-extraction and post-extraction spiked samples. |
Quantitative Data Summary
The following table summarizes the reported extraction recovery for Delamanid. As Delamanid-d4 is a stable-isotope labeled internal standard, its recovery is expected to be very similar to that of the unlabeled analyte.
| Analyte | Matrix | Extraction Method | Reported Recovery | Reference |
| Delamanid | Mouse Plasma | Liquid-Liquid Extraction | > 90.8% | |
| Delamanid | Mouse Lung Homogenate | Protein Precipitation followed by LLE | > 90.8% |
Experimental Protocols
General Protocol for Delamanid-d4 Extraction from Tissue
This protocol is a general guideline and should be optimized for each specific tissue type.
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Tissue Homogenization:
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Weigh a portion of the frozen tissue sample (e.g., 100-200 mg).
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Add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
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Add a known amount of Delamanid-d4 internal standard solution.
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Homogenize the tissue using a bead beater or polytron homogenizer until no visible tissue fragments remain. Keep samples on ice to minimize degradation.
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Protein Precipitation (PPT):
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To the tissue homogenate, add 3 volumes of ice-cold acetonitrile.
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Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
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To the supernatant from the PPT step, add an equal volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
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Adjust the pH if necessary.
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Vortex for 2-5 minutes and then centrifuge at 3,000 x g for 5-10 minutes to separate the layers.
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Transfer the organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
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Visualizations
Caption: General workflow for Delamanid-d4 extraction from tissue samples.
Caption: Logical workflow for troubleshooting low extraction recovery.
References
Troubleshooting poor chromatographic peak shape for Delamanid-d4-1
Welcome to the technical support center for the chromatographic analysis of Delamanid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically poor chromatographic peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to poor peak shape for Delamanid-d4 in a question-and-answer format.
Q1: My Delamanid-d4 peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for Delamanid-d4, a weakly basic compound, is a common issue in reversed-phase chromatography. The primary causes often involve secondary interactions with the stationary phase or suboptimal mobile phase conditions.
Troubleshooting Steps:
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Assess Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in Delamanid-d4, leading to peak tailing.
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Solution:
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Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Delamanid (approximately 5.51)[1]. Using a mobile phase containing an acidic modifier like 0.1% formic acid will ensure the complete protonation of Delamanid-d4, minimizing interactions with silanol groups.
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Use an End-Capped Column: Employ a modern, high-quality end-capped C18 column to reduce the number of available silanol groups.
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Evaluate Mobile Phase Composition: The choice and concentration of the organic modifier and additives can impact peak shape.
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Solution:
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Optimize Organic Modifier: Ensure the organic modifier (e.g., acetonitrile or methanol) concentration is appropriate for adequate retention and elution.
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Increase Ionic Strength: In some cases, increasing the ionic strength of the mobile phase with a compatible salt (e.g., ammonium formate or ammonium acetate) can help mask residual silanol activity and improve peak shape.
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-
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Check for Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
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Solution:
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Flush the Column: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove contaminants.
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Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
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-
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Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.
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Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
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Q2: I am observing peak fronting for my Delamanid-d4 standard. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to several factors, primarily related to sample overload or solvent effects.
Troubleshooting Steps:
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Sample Overload: Injecting too high a concentration of Delamanid-d4 can saturate the stationary phase at the column inlet, causing the peak to front.
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Solution: Dilute the sample and inject a smaller amount onto the column.
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Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting. Delamanid is soluble in organic solvents like DMSO and dimethylformamide but practically insoluble in water.[2]
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Solution: Whenever possible, dissolve the Delamanid-d4 standard in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
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Column Collapse: While less likely with modern columns under typical conditions, operating a silica-based column at a high pH can cause the silica to dissolve, leading to a void at the column inlet and resulting in peak fronting.
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Solution: Ensure the mobile phase pH is within the recommended range for the column.
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Q3: The peak for Delamanid-d4 is broad, and the efficiency is low. How can I improve it?
A3: Broad peaks can be caused by a variety of factors, from instrumental setup to chromatographic conditions.
Troubleshooting Steps:
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Optimize Flow Rate: A flow rate that is too high or too low for the column dimensions can lead to band broadening.
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Solution: Consult the column manufacturer's guidelines and optimize the flow rate for your specific column.
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-
Check for System Leaks: Any leaks in the system can cause a drop in pressure and lead to broad, distorted peaks.
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Solution: Carefully inspect all fittings and connections for any signs of leakage.
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-
Improve Sample Preparation: Complex matrices can introduce interfering substances that co-elute with Delamanid-d4, causing peak broadening.
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Solution: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample. Several published methods for Delamanid utilize protein precipitation followed by LLE.
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Q4: I've noticed that my Delamanid-d4 peak elutes slightly earlier than the non-deuterated Delamanid peak. Is this normal, and can it cause problems?
A4: Yes, it is a known phenomenon for deuterated internal standards to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is due to the subtle differences in polarity and hydrophobicity caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond.
Potential Issues and Solutions:
-
Differential Matrix Effects: If the two peaks are not sufficiently co-eluting, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.
-
Solution: Adjust the chromatographic conditions to ensure maximum overlap of the Delamanid and Delamanid-d4 peaks. This can sometimes be achieved by using a column with slightly lower resolution or by adjusting the gradient profile.
-
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Delamanid, which can be adapted for troubleshooting Delamanid-d4 peak shape.
Table 1: Representative LC-MS/MS Parameters for Delamanid Analysis
| Parameter | Method 1 | Method 2 |
| LC System | Agilent 1260 HPLC | Agilent LC 1260 |
| Mass Spectrometer | AB Sciex 5500 Triple Quadrupole | AB Sciex API 5500 |
| Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm)[3][4] | Synergi Polar RP (2.5 µm, 100 mm x 2.1 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 300 µL/min | Not Specified |
| Gradient | Gradient Elution | 65% to 75% B (0–1.68 min), to 100% B (1.68–2.4 min), hold at 100% B (2.4–3.3 min), return to 65% B (3.3–3.4 min), hold at 65% B (3.4–5.5 min) |
| Injection Volume | Not Specified | 7 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Not Specified |
| Internal Standard | Delamanid-d4 | OPC 14714 |
Sample Preparation (General Protocol):
A common approach for biological samples involves protein precipitation followed by liquid-liquid extraction.
-
To a 100 µL aliquot of the sample, add an appropriate amount of Delamanid-d4 internal standard solution.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape for Delamanid-d4.
Caption: Troubleshooting workflow for poor peak shape of Delamanid-d4.
This technical support guide provides a starting point for troubleshooting poor chromatographic peak shape for Delamanid-d4. Successful chromatography often requires a systematic approach to identify and resolve the root cause of the issue. By considering the chemical properties of Delamanid and the principles of liquid chromatography, researchers can effectively optimize their analytical methods.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing isotopic interference in Delamanid-d4-1 analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during the analysis of Delamanid using its deuterated internal standard, Delamanid-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Delamanid-d4 analysis?
A1: Isotopic interference, or crosstalk, happens when the signal from the unlabeled Delamanid analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), Delamanid-d4, or the reverse. This can result in inaccurate quantification. The main causes are the natural abundance of isotopes (like ¹³C in Delamanid contributing to the M+1 peak) and potential isotopic impurities in the Delamanid-d4 standard.[1]
Q2: Why is it important to use a deuterated internal standard like Delamanid-d4?
A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for correction of variations in sample preparation and instrument response, leading to more accurate and precise results.[2] However, issues like isotopic interference and chromatographic separation due to the deuterium isotope effect can sometimes occur.[2][3]
Q3: What are the common mass transitions for Delamanid and Delamanid-d4?
A3: While optimization is instrument-dependent, commonly used precursor -> product ion transitions in positive ion electrospray ionization (ESI) mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Delamanid | 535.2 | 378.1 |
| Delamanid-d4 | 539.2 | 382.1 |
Note: These values are based on published literature and may require optimization on your specific LC-MS/MS system. One study utilized a deuterium-labeled analogue of delamanid (delamanid-d4) as an internal standard.[4]
Q4: What level of isotopic purity should I expect for my Delamanid-d4 standard?
A4: The isotopic purity of a deuterated standard is a critical factor. Low purity, meaning a significant presence of unlabeled or partially labeled species, can compromise the accuracy of your results. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data. A representative isotopic distribution is provided below.
Troubleshooting Guides
Problem: I suspect isotopic interference is affecting my Delamanid quantification.
This guide provides a systematic approach to identifying, quantifying, and mitigating isotopic interference in your LC-MS/MS analysis.
Caption: A high-level workflow for troubleshooting isotopic interference.
Step 1: Confirm and Quantify the Interference
Objective: To experimentally determine if Delamanid is contributing to the Delamanid-d4 signal.
Experimental Protocol:
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Prepare two sets of solutions:
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Set A (Analyte to IS): Spike a high concentration of unlabeled Delamanid (e.g., at the Upper Limit of Quantification - ULOQ) into a blank matrix (e.g., plasma) without adding Delamanid-d4.
-
Set B (IS to Analyte): Spike the working concentration of Delamanid-d4 into a blank matrix without adding unlabeled Delamanid.
-
-
Analysis: Inject both sets of solutions into the LC-MS/MS system and monitor the MRM transitions for both Delamanid and Delamanid-d4.
-
Data Evaluation:
-
In the chromatogram from Set A , measure the peak area of any signal detected in the Delamanid-d4 MRM channel at the retention time of Delamanid.
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Calculate the percentage contribution of the Delamanid signal to the Delamanid-d4 signal. A contribution of more than a few percent may require corrective action.
-
Step 2: Method Optimization to Reduce Interference
If interference is confirmed, consider the following optimization strategies:
Strategy 1: Chromatographic Separation
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Rationale: Even a slight separation between the peaks of Delamanid and Delamanid-d4 can worsen isotopic interference. Aim for complete co-elution.
-
Actions:
-
Adjust the gradient profile of your mobile phase.
-
Modify the mobile phase composition.
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Experiment with a different stationary phase (LC column).
-
Strategy 2: Adjust Internal Standard Concentration
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Rationale: Increasing the concentration of Delamanid-d4 can lower the relative contribution of the interference from the analyte.
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Action: Prepare and analyze samples with a higher concentration of Delamanid-d4. Assess the impact on the accuracy and precision of your quality control samples.
Step 3: Data Analysis and Correction
If optimizing the method does not eliminate the interference, a mathematical correction can be applied.
Procedure:
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From the experiment in Step 1, determine the average percentage contribution of the Delamanid signal to the Delamanid-d4 signal.
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Use this correction factor to subtract the contribution from the measured response of the internal standard in your unknown samples.
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This correction method must be thoroughly validated to ensure it provides accurate results across the entire calibration range.
Data Presentation
Table 1: Representative Isotopic Distribution of Delamanid-d4
This table shows a typical, though not batch-specific, isotopic distribution for a high-quality Delamanid-d4 internal standard.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (Unlabeled Delamanid) | +0 | < 1.0 |
| d1 | +1 | < 1.0 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 (Fully Deuterated) | +4 | > 95.0 |
Note: This data is for illustrative purposes. Always refer to the Certificate of Analysis from your supplier for lot-specific information.
Experimental Protocols
Protocol 1: Sample Preparation for Delamanid Analysis in Plasma (Protein Precipitation)
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To 100 µL of plasma sample, add 25 µL of the Delamanid-d4 internal standard working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of Delamanid in plasma.
Caption: The logical relationship illustrating how isotopic interference can lead to inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Delamanid-d4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Delamanid-d4 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate and address potential challenges during your experiments, ensuring the integrity and reliability of your results.
Quick Reference: Recommended Storage Conditions
Proper storage is critical for maintaining the stability of Delamanid-d4. Below is a summary of recommended conditions for the solid compound and prepared solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use promptly after thawing.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Delamanid-d4?
A1: Like its non-deuterated counterpart and other deuterated compounds, the stability of Delamanid-d4 is primarily influenced by three main environmental factors:
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Temperature: Elevated temperatures can accelerate degradation. It is crucial to adhere to the recommended storage temperatures.[2]
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Light: Exposure to light, particularly UV radiation, can cause photodegradation. Always store Delamanid-d4 in light-protecting containers, such as amber vials.
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Humidity: Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture. It is essential to keep containers tightly sealed and store them in a dry environment.
Q2: My analytical results show unexpected peaks. Could these be degradation products of Delamanid-d4?
A2: It is possible. While specific degradation pathways for Delamanid-d4 are not extensively published, studies on Delamanid under forced degradation conditions have identified several potential degradation products. These studies subjected Delamanid to acidic, basic, oxidative, thermal, and photolytic stress. The presence of degradation products was observed under all these conditions, with the most significant degradation occurring under alkaline and photolytic conditions. Therefore, if your experimental conditions involve extremes of pH, exposure to strong oxidizing agents, high temperatures, or prolonged exposure to light, the appearance of new peaks corresponding to degradation products is plausible.
Q3: How does deuteration affect the stability of Delamanid-d4 compared to Delamanid?
A3: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), means that more energy is required to break a C-D bond. Consequently, deuterated compounds like Delamanid-d4 may exhibit a slower rate of metabolism and degradation compared to their non-deuterated analogues, potentially leading to enhanced stability. However, the fundamental degradation pathways are expected to be similar.
Q4: I am using Delamanid-d4 as an internal standard in a mass spectrometry-based assay and observing inconsistent results. What could be the cause?
A4: Inconsistent results when using a deuterated internal standard can stem from several factors:
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Deuterium Loss: H-D exchange can occur if the compound is exposed to protic solvents or moisture, leading to a loss of the deuterium label and compromising the accuracy of quantification. Ensure all solvents are dry and handle the compound under an inert atmosphere if possible.
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Co-elution Issues: While unlikely to be a major issue due to the chemical similarity, chromatographic conditions should be optimized to ensure baseline separation from any potential interferences.
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Analyte Instability: If the non-deuterated analyte (Delamanid) is unstable in the biological matrix or during sample processing, this can lead to variability. Delamanid has been shown to be metabolized by albumin in plasma.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues with Delamanid-d4.
Issue 1: Loss of Compound Integrity or Appearance of Unknown Peaks
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Possible Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
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Review Experimental Protocol: Assess if the experimental conditions (e.g., pH, temperature, exposure to light) could have induced degradation. Forced degradation studies on Delamanid have shown susceptibility to acid, base, oxidation, and light.
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Analytical Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is stability-indicating, meaning it can separate the intact Delamanid-d4 from any potential degradation products.
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Issue 2: Inconsistent Quantification when using Delamanid-d4 as an Internal Standard
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Possible Cause: Instability of the deuterium label or issues with the analytical method.
-
Troubleshooting Steps:
-
Check for H-D Exchange: Prepare a sample in a deuterated solvent and analyze by NMR to check for any loss of the deuterium signal. If H-D exchange is suspected, ensure all solvents and reagents are anhydrous.
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Evaluate Matrix Effects: If working with biological samples, assess for matrix effects that could be affecting the ionization of Delamanid-d4 differently than the analyte.
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Assess Freeze-Thaw Stability: If samples are subjected to multiple freeze-thaw cycles, perform a specific experiment to confirm the stability of Delamanid-d4 under these conditions. Studies on Delamanid in plasma have shown it to be stable for at least three freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: General Stability Assessment of Delamanid-d4 in Solution
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Solution Preparation: Prepare a stock solution of Delamanid-d4 in a suitable solvent (e.g., DMSO, DMF) at a known concentration.
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Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions:
-
-80°C (long-term)
-
-20°C (short-term)
-
4°C (refrigerated)
-
Room temperature (ambient)
-
Room temperature with light exposure
-
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
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Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
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Data Evaluation: Compare the peak area of Delamanid-d4 at each time point to the initial (time 0) peak area to determine the percentage of degradation.
Protocol 2: Forced Degradation Study (Adapted from Delamanid Studies)
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Objective: To identify potential degradation products and pathways.
-
Methodology:
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Acid Hydrolysis: Treat a solution of Delamanid-d4 with 0.1 N HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat a solution of Delamanid-d4 with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of Delamanid-d4 with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose a solid sample of Delamanid-d4 to dry heat (e.g., 105°C).
-
Photodegradation: Expose a solution of Delamanid-d4 to UV light (e.g., 254 nm).
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to separate and identify any degradation products.
Visual Guides
The following diagrams illustrate key workflows for assessing and troubleshooting the stability of Delamanid-d4.
References
Delamanid-d4-1 purity and potential for interference
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, handling, and application of Delamanid-d4. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of Delamanid-d4?
A1: The purity of Delamanid-d4 can vary between suppliers. It is crucial to refer to the certificate of analysis provided with your specific lot. However, typical purity specifications are high, as detailed in the table below.
Q2: How should Delamanid-d4 be stored to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of Delamanid-d4. Recommendations vary for the powdered form versus solutions. Delamanid is also noted to be sensitive to air and light.
Q3: What is the primary application of Delamanid-d4 in a research setting?
A3: Delamanid-d4 is a deuterium-labeled version of Delamanid. Its primary application is as a stable isotope-labeled internal standard (ISTD) for the quantitative analysis of Delamanid in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability during sample processing and injection.
Q4: Are there any known analytical interferences when using Delamanid-d4?
A4: Studies have shown that when quantifying Delamanid using validated LC-MS/MS methods, no interference was observed from co-administered anti-tuberculosis drugs such as rifampin, 25-desacetylrifampicin, ethambutol, and isoniazid.[3] Similarly, no clinically significant drug-drug interactions that would interfere with analysis were noted with antiretroviral drugs like tenofovir, efavirenz, or lopinavir/ritonavir.[4] However, co-administration of Delamanid with ethambutol and Rifater (a combination of rifampin, pyrazinamide, and isoniazid) has been shown to lower Delamanid exposure, which is thought to be due to decreased absorption rather than metabolic induction.
Quantitative Data Summary
For ease of comparison, the following tables summarize key specifications for Delamanid-d4 from various sources.
Table 1: Purity and Physical Properties of Delamanid-d4
| Parameter | Specification | Source |
| Purity by HPLC | 99.9% | |
| ≥90% | ||
| Enantiomeric Excess (ee) | 99.8% | |
| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ | |
| Molecular Weight | 538.51 g/mol | |
| Appearance | White to light brown solid |
Table 2: Recommended Storage Conditions for Delamanid-d4
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| 2-8°C | Long-term | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Troubleshooting Guide
Issue 1: High variability in quantitative results.
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Possible Cause: Inconsistent sample preparation or matrix effects.
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Solution: Ensure that Delamanid-d4, as the internal standard, is spiked into all samples (standards, quality controls, and unknowns) at a consistent concentration early in the sample preparation process. This allows it to account for variability in extraction efficiency and potential ion suppression or enhancement. The use of a deuterated standard like Delamanid-d4 is specifically intended to minimize this variability.
Issue 2: No or low signal for Delamanid-d4 in the LC-MS/MS analysis.
-
Possible Cause 1: Improper Stock Solution Preparation/Storage. Delamanid-d4 stock solutions may degrade if not stored correctly.
-
Solution 1: Prepare fresh stock solutions in a suitable solvent such as DMF or DMSO and store them in aliquots at -80°C for up to 6 months or at -20°C for 1 month to prevent repeated freeze-thaw cycles.
-
Possible Cause 2: Incorrect Mass Spectrometer Settings. The mass transitions (parent and daughter ions) for Delamanid-d4 are different from unlabeled Delamanid.
-
Solution 2: Verify that the mass spectrometer is programmed with the correct multiple reaction monitoring (MRM) transition for Delamanid-d4.
Experimental Protocols
Protocol: Quantification of Delamanid in Human Cerebrospinal Fluid (CSF) using Delamanid-d4 as an Internal Standard
This protocol is adapted from a validated LC-MS/MS method.
1. Preparation of Internal Standard (ISTD) Working Solution:
- Prepare a stock solution of Delamanid-d4 in a suitable solvent (e.g., DMF).
- Prepare a protein precipitating solvent by mixing methanol and formic acid (100:1, v/v).
- Spike the precipitating solvent with the Delamanid-d4 stock solution to achieve a final concentration of 3 ng/mL. This is your ISTD working solution.
2. Sample Preparation (Protein Precipitation):
- Thaw all samples (standards, quality controls, and clinical CSF samples) on ice.
- To a 100 µL aliquot of each sample, add 200 µL of the ice-cold ISTD working solution.
- Vortex the mixture to ensure thorough mixing and protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to an appropriate vial for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
- The method utilizes on-line solid-phase extraction (SPE) coupled with LC-MS/MS for sample cleanup and analysis.
- Chromatography: Use a suitable C18 column with a gradient mobile phase to achieve separation of Delamanid from other matrix components.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
- Ion Source Parameters:
- Ion Spray Voltage: 3000 V
- Nebulizer Gas Temperature: 550°C
- Detection: Monitor the specific parent-to-daughter ion transitions for both Delamanid and Delamanid-d4.
4. Quantification:
- Calculate the peak area ratio of the Delamanid analyte to the Delamanid-d4 internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Delamanid quantification using Delamanid-d4.
Caption: Logic of using an internal standard for analytical correction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Executive summary - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Calibration curve linearity problems in Delamanid-d4-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems in Delamanid-d4-1 assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in this compound LC-MS/MS assays?
Non-linear calibration curves in LC-MS/MS assays for Delamanid, using this compound as an internal standard, can arise from several factors. The most common causes include:
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, lung homogenate) can suppress or enhance the ionization of Delamanid and/or its internal standard, leading to a non-linear response.[1][2] Phospholipids are often a significant contributor to matrix effects in plasma samples.
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity at the upper end of the calibration curve.[3]
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Suboptimal Internal Standard Concentration: An inappropriate concentration of this compound can fail to adequately compensate for variations across the calibration range, contributing to non-linearity.
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Analyte and Internal Standard Stability: Delamanid has been shown to be unstable under certain conditions, such as in the presence of plasma proteins like albumin, where it can degrade into metabolites.[4] Instability of either the analyte or the internal standard during sample preparation or storage can affect linearity.
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Formation of Adducts or Multimers: At higher concentrations, Delamanid may form dimers or other multimers, which can affect the instrument response and lead to non-linearity.[3]
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Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear (e.g., quadratic) will result in a poor fit and inaccurate quantification.
Q2: What is a typical linear dynamic range for Delamanid quantification in biological matrices?
Validated LC-MS/MS methods for Delamanid have demonstrated linearity over a range of concentrations depending on the biological matrix. For instance, a linear range of 6 - 1000 ng/mL in mouse plasma and 10 - 1000 ng/mL in mouse lung homogenate has been successfully validated. Another study quantifying Delamanid in human cerebrospinal fluid established a calibration range of 0.300 - 30.0 ng/mL. The optimal range for a specific assay will depend on the instrumentation, sample matrix, and the expected concentrations in the study samples.
Q3: How should the internal standard, this compound, be used to ensure accurate quantification?
Delamanid-d4 is a deuterium-labeled version of Delamanid and serves as an excellent internal standard due to its similar chemical and physical properties. To ensure its effective use:
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Consistent Spiking: The internal standard must be added at a constant concentration to all calibration standards, quality control (QC) samples, and unknown samples.
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Early Addition: this compound should be added as early as possible in the sample preparation workflow to compensate for variability in extraction efficiency and matrix effects.
-
Appropriate Concentration: The concentration of the internal standard should be carefully optimized. A common practice is to use a concentration that provides a response in the mid-range of the calibration curve.
-
Purity and Stability: The purity of the this compound stock solution should be confirmed, and its stability under the storage and experimental conditions should be verified. Stock solutions of Delamanid-d4 are typically stored at -20°C or -80°C.
Troubleshooting Guides
Problem 1: Non-Linearity at the Upper End of the Calibration Curve
This is often characterized by a plateauing of the response at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the upper-level calibration standards and re-inject. If linearity improves, detector saturation is the likely cause. 2. Adjust the upper limit of quantification (ULOQ) to a lower concentration. 3. If sensitivity allows, consider using a less abundant precursor or product ion for quantification to reduce signal intensity. |
| Ion Source Saturation / Matrix Effects | 1. Reduce the injection volume to introduce less analyte and matrix components into the ion source. 2. Optimize sample extraction procedures (e.g., solid-phase extraction) to more effectively remove interfering matrix components. 3. Evaluate and optimize ion source parameters such as temperature and gas flows. |
| Formation of Multimers | 1. Dilute the samples to fall within a concentration range where multimer formation is less likely. 2. Modify the mobile phase composition or pH to discourage multimer formation. |
Problem 2: Non-Linearity at the Lower End of the Calibration Curve
This can manifest as poor accuracy and precision for the lower limit of quantification (LLOQ).
| Possible Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | 1. Optimize MS parameters for Delamanid and this compound to enhance sensitivity. 2. Improve the sample clean-up process to reduce background noise. 3. Increase the injection volume if not constrained by matrix effects. |
| Analyte Adsorption | 1. Use silanized or low-adsorption autosampler vials and plates. 2. Ensure the mobile phase composition is suitable to prevent the adsorption of Delamanid to the column or tubing. Non-specific adsorption of Delamanid to polypropylene tubes has been reported. |
| Inaccurate Pipetting of Low Concentrations | 1. Prepare a fresh set of low-concentration standards using calibrated pipettes and proper techniques. 2. Consider using a serial dilution from a higher, more accurately prepared standard. |
Problem 3: General Poor Linearity (High R² but Poor Accuracy)
Sometimes a calibration curve may have a good correlation coefficient (R²) but show significant deviations in accuracy for individual points.
| Possible Cause | Troubleshooting Steps |
| Heteroscedasticity | This refers to non-constant variance across the concentration range. 1. Apply a weighted least squares regression model (e.g., 1/x or 1/x²) to the calibration curve. This gives less weight to the higher concentration standards, which often have larger absolute errors. |
| Incorrect Internal Standard Spiking | 1. Verify that the internal standard is added consistently and accurately to all calibrators and QCs. 2. Check the stability of the internal standard in the stock and working solutions. |
| Analyte Instability | 1. Investigate the stability of Delamanid in the biological matrix under the specific storage and processing conditions of your experiment. 2. Delamanid has been noted to be unstable in plasma due to albumin-mediated degradation; therefore, minimizing processing time and maintaining samples at low temperatures is crucial. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of Delamanid in neat solution versus post-extraction spiked matrix samples. 2. If significant matrix effects are observed, improve the sample clean-up procedure or adjust the chromatography to separate Delamanid from the interfering components. |
Data Presentation
Table 1: Summary of Linearity Data from Validated Delamanid LC-MS/MS Methods
| Analyte | Matrix | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
| Delamanid | Mouse Plasma | 6 - 1000 | Weighted (1/x²) linear regression | > 0.99 | |
| Delamanid | Mouse Lung Homogenate | 10 - 1000 | Weighted (1/x²) linear regression | > 0.99 | |
| Delamanid | Human Cerebrospinal Fluid | 0.300 - 30.0 | Not specified | Not specified | |
| DM-6705 (metabolite) | Human Cerebrospinal Fluid | 0.300 - 30.0 | Not specified | Not specified | |
| Delamanid | Human Hair | 0.003 - 2.1 (ng/mg) | Not specified | 0.997 (average) | |
| DM-6705 (metabolite) | Human Hair | 0.03 - 21 (ng/mg) | Not specified | 0.995 (average) |
Experimental Protocols
Protocol 1: Sample Preparation for Delamanid Analysis in Plasma
This protocol is based on a liquid-liquid extraction method described for the analysis of Delamanid in mouse plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortexing: Vortex the samples briefly.
-
Extraction:
-
Add 250 µL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a common method for assessing matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Delamanid at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix samples using the established sample preparation protocol. After the final evaporation step, reconstitute the residue with the solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Delamanid at low, medium, and high concentrations before starting the sample preparation protocol.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
Caption: Troubleshooting workflow for calibration curve non-linearity.
Caption: Key factors influencing calibration curve linearity in LC-MS/MS assays.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using Delamanid-d4
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories or methods is paramount. Cross-validation of bioanalytical methods is a critical regulatory requirement when data from different sources will be combined or compared. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically Delamanid-d4, versus a structural analog for the cross-validation of bioanalytical methods for the anti-tuberculosis drug Delamanid.
The Critical Role of the Internal Standard in Cross-Validation
The choice of internal standard (IS) is fundamental to the robustness and reliability of a bioanalytical method, particularly in a cross-validation scenario. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Delamanid-d4 , a deuterated form of Delamanid, represents the gold standard for an internal standard. Its physicochemical properties are nearly identical to Delamanid, ensuring it effectively compensates for variability in the analytical process. In contrast, a structural analog , a molecule with a similar but not identical chemical structure, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially leading to biased results.
Experimental Protocols
A successful cross-validation study requires a meticulously planned and executed protocol. Below are detailed methodologies for the quantification of Delamanid and the subsequent cross-validation between two analytical methods or laboratories.
Bioanalytical Method for Delamanid Quantification using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delamanid in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Delamanid-d4 or a structural analog).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Analytical Column: Synergi Polar-RP, 2.1 x 100 mm, 2.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A suitable gradient to separate Delamanid and the IS from endogenous matrix components.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Delamanid and the internal standard.
-
Cross-Validation Protocol
Cross-validation is essential to ensure the comparability of data between two different bioanalytical methods or laboratories.
-
Study Design:
-
Analyze the same set of samples with both the "reference" method/laboratory and the "comparator" method/laboratory.
-
The sample set should include at least three levels of quality control (QC) samples (low, medium, and high) in replicate (n=6).
-
Inclusion of incurred samples (samples from dosed subjects) is highly recommended to assess the method's performance with real-world samples.
-
-
Acceptance Criteria:
-
Historically, the mean concentration of the QC samples from the comparator method should be within ±15% of the mean concentration from the reference method.
-
For incurred samples, at least 67% of the samples should have a percent difference between the two methods within ±20% of their mean concentration.
-
The International Council for Harmonisation (ICH) M10 guideline encourages a more statistical approach to assess bias between methods.
-
Data Presentation: Performance Comparison
The following tables summarize the expected performance of a bioanalytical method for Delamanid using Delamanid-d4 versus a structural analog internal standard during a cross-validation study.
Table 1: Bioanalytical Method Validation Acceptance Criteria (based on FDA and EMA Guidelines)
| Parameter | Acceptance Criteria for Chromatographic Assays |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤15% (≤20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Linearity (r²) | ≥0.99 |
Table 2: Hypothetical Cross-Validation Performance Data: Delamanid-d4 vs. Structural Analog IS
| Quality Control Level | Delamanid-d4 as IS (% Bias from Reference Method) | Structural Analog as IS (% Bias from Reference Method) |
| Low QC (5 ng/mL) | -2.5% | -12.8% |
| Mid QC (50 ng/mL) | +1.8% | +9.5% |
| High QC (500 ng/mL) | -0.9% | -14.2% |
Note: This data is representative and illustrates the expected superior performance of a stable isotope-labeled internal standard.
Mandatory Visualization
Caption: Workflow for Delamanid quantification.
Caption: Cross-validation logical workflow.
References
Comparative pharmacokinetics of Delamanid versus Delamanid-d4-1
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of the anti-tuberculosis agent Delamanid and its deuterated analog, Delamanid-d4. The information presented is based on published experimental data and is intended to support research and development activities.
Executive Summary
Delamanid is a crucial medication for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME), are well-characterized in human subjects. In contrast, Delamanid-d4, a deuterated version of Delamanid, is not a therapeutic agent but rather serves as an internal standard in bioanalytical methods for the precise quantification of Delamanid in biological samples. Therefore, a direct comparative pharmacokinetic study in a therapeutic context is not applicable. This guide will focus on the comprehensive pharmacokinetic profile of Delamanid and elucidate the role of Delamanid-d4 in its analysis.
Pharmacokinetics of Delamanid
Delamanid's journey through the body is characterized by several key processes. It is primarily metabolized by albumin into its major metabolite, DM-6705.[1][2][3] The cytochrome P450 (CYP) enzymes play a more significant role in the metabolism of its metabolites rather than the parent drug itself.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Delamanid in adult patients with multidrug-resistant tuberculosis.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 4.0 - 5.0 hours | [4] |
| Maximum Concentration (Cmax) | 0.31 (0.24–0.43) mg/L | |
| Area Under the Curve (AUC) | 2.9 (2.1–3.7) mg·h/L (AUC0–12) | |
| Elimination Half-life (t½) | 10.3 (6.5–23.1) hours | |
| Apparent Clearance (CL/F) | 34.68 (26.7–46.9) L/h | |
| Apparent Volume of Distribution (V/F) | 10.6 (4.3–20.7) L/kg |
Values are presented as median (interquartile range) where available.
The Role of Delamanid-d4
Deuterated compounds, such as Delamanid-d4, are frequently used in pharmacokinetic studies as internal standards for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a slightly higher mass. This mass difference allows for the precise differentiation and quantification of the parent drug (Delamanid) from the internal standard (Delamanid-d4) by the mass spectrometer.
The use of a deuterated internal standard is critical for accurate bioanalysis as it helps to correct for any variability during sample preparation and analysis, ensuring the reliability of the pharmacokinetic data obtained. While deuteration can sometimes alter the pharmacokinetic properties of a drug, in the case of Delamanid-d4, its sole purpose is analytical, and it is not administered to subjects as a therapeutic agent.
Experimental Protocols
The following section outlines a typical methodology for a clinical pharmacokinetic study of Delamanid.
Study Design and Participant Enrollment
A clinical trial to assess the pharmacokinetics of Delamanid would typically involve enrolling adult patients diagnosed with multidrug-resistant tuberculosis. Participants would receive a standardized oral dose of Delamanid, often in combination with an optimized background regimen of other anti-tuberculosis drugs.
Blood Sampling
To characterize the drug's concentration-time profile, blood samples are collected at multiple time points after drug administration. A typical sampling schedule might include pre-dose, and then at 2, 4, 6, 8, 10, and 24 hours post-dose.
Bioanalytical Method
The concentration of Delamanid and its major metabolite, DM-6705, in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically processed using protein precipitation to remove larger molecules that could interfere with the analysis.
-
Internal Standard: A known concentration of Delamanid-d4 is added to each sample to serve as an internal standard.
-
Chromatographic Separation: The processed samples are injected into an HPLC system, where Delamanid and Delamanid-d4 are separated from other components in the plasma.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for both Delamanid and Delamanid-d4, allowing for their selective and sensitive quantification.
-
Data Analysis: The ratio of the peak area of Delamanid to the peak area of Delamanid-d4 is used to calculate the concentration of Delamanid in the original plasma sample, based on a calibration curve.
Pharmacokinetic Analysis
The resulting plasma concentration-time data is then analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for Delamanid.
Caption: Workflow of a Delamanid Pharmacokinetic Study.
Signaling Pathway of Delamanid Metabolism
The metabolic pathway of Delamanid is unique as it is primarily initiated by albumin rather than cytochrome P450 enzymes.
Caption: Metabolic Pathway of Delamanid.
References
- 1. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In vitro metabolic profile comparison of Delamanid and Delamanid-d4-1
A comprehensive guide for researchers and drug development professionals on the comparative in vitro metabolism of the anti-tuberculosis drug Delamanid and its deuterated analog, Delamanid-d4.
This guide provides a detailed comparison of the in vitro metabolic profiles of Delamanid and its stable isotope-labeled counterpart, Delamanid-d4. The information presented herein is intended to support research, scientific, and drug development activities by offering a clear understanding of their metabolic pathways and stability. While extensive data is available for Delamanid, direct comparative experimental data for the in vitro metabolism of Delamanid-d4 is not publicly available. Therefore, this comparison is based on the established metabolic profile of Delamanid and the theoretical impact of deuteration, known as the kinetic isotope effect.
Executive Summary
Delamanid, a critical agent in the treatment of multidrug-resistant tuberculosis, undergoes a unique primary metabolism pathway mediated by serum albumin, followed by secondary metabolism via cytochrome P450 (CYP) enzymes.[1][2] Its deuterated analog, Delamanid-d4, is primarily utilized as an internal standard in bioanalytical assays due to its chemical similarity and mass difference from Delamanid.
The key differentiator in the metabolic profiles of these two compounds is expected to be the rate of metabolism. The substitution of hydrogen atoms with deuterium in Delamanid-d4 is anticipated to slow down the metabolic process at the sites of deuteration. This phenomenon, the kinetic isotope effect, would theoretically result in increased metabolic stability and a longer in vitro half-life for Delamanid-d4 compared to Delamanid. However, without direct experimental validation, this remains a theoretical assessment.
Metabolic Pathway of Delamanid
Delamanid is principally metabolized in human plasma by serum albumin, which cleaves the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to produce the main metabolite, DM-6705 (M1).[3][4] Subsequently, DM-6705 is further processed by hepatic CYP enzymes, predominantly CYP3A4, through various pathways including hydroxylation and oxidation, leading to the formation of several other metabolites (M2-M8).[3] It is important to note that Delamanid itself does not significantly inhibit or induce major CYP enzymes, suggesting a low potential for clinically relevant drug-drug interactions mediated by this system.
Caption: Metabolic pathway of Delamanid.
In Vitro Metabolic Stability
The following table summarizes the reported in vitro half-life of Delamanid in human plasma. Due to the absence of published data, the corresponding values for Delamanid-d4 are presented as a theoretical expectation based on the kinetic isotope effect.
| Compound | Matrix | In Vitro Half-life (t½) | Data Source |
| Delamanid | Human Plasma | ~0.64 hours | Experimental Data |
| Delamanid-d4 | Human Plasma | Expected to be > 0.64 hours | Theoretical |
Note: The expected longer half-life of Delamanid-d4 is based on the principle that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.
Metabolite Profile Comparison
The primary metabolite of Delamanid is DM-6705 (M1). Further metabolism leads to a series of other metabolites. For Delamanid-d4, it is anticipated that the same panel of metabolites would be generated, but potentially at a slower rate.
| Metabolite | Delamanid | Delamanid-d4 (Theoretical) |
| DM-6705 (M1) | Major metabolite formed via albumin-mediated cleavage. | Expected to be the major metabolite, with a potentially slower rate of formation. |
| M2-M8 | Formed from the further metabolism of M1 by CYP enzymes. | Expected to be formed from the deuterated M1 analog, likely at a reduced rate. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro metabolism studies of Delamanid. These protocols can be adapted for a comparative study including Delamanid-d4.
In Vitro Metabolic Stability in Human Plasma
-
Objective: To determine the rate of disappearance of the test compound in human plasma.
-
Materials:
-
Test compound (Delamanid or Delamanid-d4) stock solution in a suitable organic solvent (e.g., DMSO).
-
Pooled human plasma, pre-warmed to 37°C.
-
Incubator set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate an aliquot of human plasma at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the plasma to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Metabolite Identification in Human Plasma
-
Objective: To identify the metabolites of the test compound formed in human plasma.
-
Procedure:
-
Follow the incubation procedure as described for the metabolic stability assay, but with a longer incubation time (e.g., 2-4 hours) to allow for sufficient metabolite formation.
-
After quenching and protein precipitation, analyze the supernatant using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Compare the mass spectra of the samples from the incubation with a control sample (time 0) to identify potential metabolite peaks.
-
Utilize metabolite identification software to predict and confirm the structures of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Caption: In vitro metabolism experimental workflow.
Conclusion
The in vitro metabolism of Delamanid is well-characterized, with serum albumin playing a pivotal role in its initial biotransformation. While Delamanid-d4 is a valuable tool as an internal standard, a direct comparative in vitro metabolic study against Delamanid is lacking in the current scientific literature. Based on the established principles of the kinetic isotope effect, it is reasonable to hypothesize that Delamanid-d4 would exhibit greater metabolic stability than its non-deuterated counterpart. However, empirical data from dedicated comparative studies are necessary to confirm this hypothesis and to fully elucidate the quantitative differences in their metabolic profiles. Researchers are encouraged to perform such studies to provide a more complete understanding of the effects of deuteration on the metabolism of Delamanid.
References
- 1. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Delamanid when added to a multidrug-resistant tuberculosis regimen
Delamanid, when added to an optimized background regimen (OBR) for multidrug-resistant tuberculosis (MDR-TB), has been shown to improve treatment success rates, increase sputum culture conversion, and reduce mortality, particularly with longer treatment durations. Clinical evidence from various studies highlights its efficacy, positioning it as a valuable component in the global fight against drug-resistant TB.
Delamanid, a nitro-dihydro-imidazooxazole derivative, functions as a prodrug that inhibits the synthesis of essential mycolic acids in the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][2][3][4] This novel mechanism of action makes it effective against strains of Mycobacterium tuberculosis that are resistant to other anti-TB drugs.[1]
Enhanced Efficacy in Clinical Trials
Multiple clinical trials and observational studies have demonstrated the positive impact of incorporating Delamanid into MDR-TB treatment regimens. A key finding across several studies is the benefit of extending Delamanid treatment to at least six months.
A significant analysis of clinical trial data revealed that patients receiving Delamanid for six months or longer had a favorable outcome rate of 74.5%, compared to 55% for those who received it for two months or less. This longer duration of treatment was also associated with a substantial reduction in mortality, with a rate of 1.0% in the long-term group versus 8.3% in the short-term/no Delamanid group. These benefits were also observed in patients with the more severe extensively drug-resistant TB (XDR-TB).
Sputum Culture Conversion
A critical indicator of treatment efficacy is the conversion of a patient's sputum culture from positive to negative for M. tuberculosis. The addition of Delamanid to an OBR has been shown to improve the rate of sputum culture conversion. In a phase 2b trial, a higher proportion of patients in the Delamanid groups achieved sputum culture conversion by two months compared to the placebo group. Specifically, 45.4% of patients receiving 100mg of Delamanid twice daily and 41.9% of those receiving 200mg twice daily converted, compared to 29.6% in the placebo group.
Observational studies have further supported these findings, with one large cohort study reporting an 80% sputum culture conversion rate within six months among patients receiving Delamanid-containing regimens. Another study noted a 67.6% conversion rate at six months in a cohort of difficult-to-treat patients.
Comparative Efficacy with Bedaquiline
Bedaquiline is another novel agent used in the treatment of MDR-TB. Some studies have compared the effectiveness of Delamanid- and Bedaquiline-containing regimens. One observational study found that patients receiving Bedaquiline had higher rates of sputum culture conversion at six months (95% vs. 74%) and more favorable clinical outcomes (96% vs. 72%) compared to those receiving Delamanid. However, another study concluded that the initial choice between Bedaquiline and Delamanid did not lead to a significant difference in final treatment outcomes or the frequency of adverse events. It is important to note that the combination of Delamanid and Bedaquiline has been used and is considered a viable option, particularly for patients with extensive drug resistance.
Quantitative Data Summary
The following tables summarize the key efficacy data from various studies on Delamanid in MDR-TB treatment.
Table 1: Favorable Outcomes and Mortality with Delamanid Treatment
| Treatment Group | Favorable Outcome Rate | Mortality Rate | Study Reference |
| Delamanid ≥ 6 months + OBR | 74.5% | 1.0% | |
| Delamanid ≤ 2 months / Placebo + OBR | 55.0% | 8.3% |
Table 2: Sputum Culture Conversion (SCC) Rates with Delamanid
| Treatment Group | SCC Rate at 2 Months | SCC Rate at 6 Months | Study Reference |
| Delamanid (100mg BID) + OBR | 45.4% | - | |
| Delamanid (200mg BID) + OBR | 41.9% | - | |
| Placebo + OBR | 29.6% | - | |
| Delamanid-containing regimen | - | 80% | |
| Delamanid-containing regimen | - | 67.6% |
Table 3: Comparative Efficacy of Delamanid and Bedaquiline Regimens
| Efficacy Endpoint | Delamanid-based Regimen | Bedaquiline-based Regimen | Study Reference |
| SCC at 6 Months | 74% | 95% | |
| Favorable Clinical Outcome | 72% | 96% | |
| Treatment Success Rate | - | 79.2% (overall for both) |
Experimental Protocols
The clinical trials evaluating Delamanid have followed rigorous protocols to ensure patient safety and data integrity. Below are summaries of the methodologies from key trials.
Trial 204 (Phase 2b Randomized Controlled Trial)
-
Objective: To evaluate the efficacy and safety of Delamanid when added to an OBR for MDR-TB.
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with pulmonary MDR-TB, confirmed by positive sputum culture and resistance to at least isoniazid and rifampicin.
-
Intervention: Patients were randomized to one of three groups: Delamanid 100 mg twice daily + OBR, Delamanid 200 mg twice daily + OBR, or placebo + OBR for 2 months.
-
Primary Endpoint: The proportion of patients with sputum culture conversion (SCC) in liquid culture medium (MGIT) at 2 months.
-
Optimized Background Regimen (OBR): Designed according to WHO guidelines based on the patient's drug susceptibility testing results and treatment history.
Observational Follow-up Study (Trial 208 and Study 116)
-
Objective: To assess the long-term outcomes of patients who participated in Trial 204.
-
Design: An open-label extension trial and a 24-month observational study.
-
Participants: Patients who had completed Trial 204 were eligible to continue receiving Delamanid or be observed.
-
Intervention: Patients could receive Delamanid for an additional 6 months. For analysis, patients were grouped based on the total duration of Delamanid treatment (≥6 months vs. ≤2 months).
-
Endpoints: Favorable treatment outcome (cured or treatment completed) and mortality at 24 months.
endTB Observational Study
-
Objective: To generate evidence on the safety and efficacy of Bedaquiline- and Delamanid-containing regimens in a real-world setting.
-
Design: A multi-center, prospective, observational cohort study.
-
Participants: Patients with MDR-TB initiating treatment with a regimen containing Bedaquiline or Delamanid under routine care in 17 countries.
-
Data Collection: Patient data, including clinical and microbiological outcomes, were collected using a customized electronic medical record system.
-
Endpoints: Sputum culture conversion at 6 months, treatment outcomes, and adverse events.
Visualizing the Mechanism and Workflow
To better understand the biological and experimental processes, the following diagrams illustrate Delamanid's mechanism of action and a typical clinical trial workflow.
Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.
Caption: A generalized workflow for a randomized controlled trial of Delamanid in MDR-TB.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 3. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Potency of Delamanid and Pretomanid: A Comparative Guide
This guide provides a detailed comparison of the in vitro potency of two critical anti-tuberculosis drugs, Delamanid and Pretomanid. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Quantitative Potency Comparison
Delamanid consistently demonstrates greater in vitro potency against Mycobacterium tuberculosis than Pretomanid. This is evidenced by its lower Minimum Inhibitory Concentration (MIC) values, indicating that a lower concentration of Delamanid is required to inhibit the growth of the bacteria.[1][2][3] Head-to-head comparisons have shown that the MIC range for Delamanid is significantly lower than that of Pretomanid against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis isolates.[1][2]
| Drug | MIC Range (mg/L) against M. tuberculosis | Reference |
| Delamanid | 0.001 - 0.024 | |
| Pretomanid | 0.012 - 0.200 |
Mechanism of Action
Both Delamanid and Pretomanid are nitroimidazole prodrugs that require activation within the mycobacterial cell to exert their bactericidal effects. Their mechanism of action is twofold, targeting both actively replicating and dormant bacteria.
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the primary mechanism is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial death.
-
Respiratory Poisoning: In anaerobic conditions, where the bacteria are non-replicating, the drugs act as respiratory poisons through the release of nitric oxide.
The activation of both drugs is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the cofactor F420.
Experimental Protocols
The following is a synthesized protocol for determining the Minimum Inhibitory Concentration (MIC) of Delamanid and Pretomanid against Mycobacterium tuberculosis using a broth microdilution method.
1. Inoculum Preparation:
-
M. tuberculosis cultures are grown on a solid medium (e.g., Löwenstein-Jensen) or in a liquid medium (e.g., Middlebrook 7H9 broth).
-
A bacterial suspension is prepared and the turbidity is adjusted to a McFarland standard of 1.0, which is then further diluted.
-
The final inoculum should be approximately 3 x 105 to 5 x 105 colony-forming units (CFU)/mL.
2. Plate Preparation:
-
Serial two-fold dilutions of Delamanid and Pretomanid are prepared in a 96-well or 384-well microtiter plate.
-
Each well will contain a specific concentration of the drug in a growth medium such as Middlebrook 7H9 broth.
-
Control wells containing only the medium and wells with the bacterial culture without any drug are included.
3. Incubation:
-
The prepared plates are inoculated with the bacterial suspension.
-
The plates are sealed in gas-permeable bags and incubated at 37°C for 6 to 7 days.
4. MIC Determination:
-
After incubation, a viability indicator, such as resazurin, is added to each well.
-
The plates are re-incubated for an additional 24 hours.
-
A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth, as indicated by the absence of a color change.
Resistance Mechanisms
Resistance to both Delamanid and Pretomanid is primarily associated with mutations in the genes responsible for the activation pathway of the F420 cofactor. These genes include ddn, fgd1, fbiA, fbiB, and fbiC. Mutations in these genes can impair the activation of the prodrug, leading to reduced efficacy. It is noteworthy that some isolates have shown resistance to one of the drugs while retaining susceptibility to the other, suggesting that cross-resistance is not absolute.
References
Comparative Safety Profile of Delamanid and Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis
A comprehensive guide for researchers and drug development professionals.
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic agents. Bedaquiline and Delamanid are two such drugs that have become integral components of treatment regimens for MDR-TB. While their efficacy is well-documented, a thorough understanding of their comparative safety profiles is crucial for optimizing patient care and guiding future drug development. This guide provides an objective comparison of the safety of Delamanid and Bedaquiline, supported by experimental data from clinical and observational studies.
Executive Summary
Both Bedaquiline and Delamanid are associated with specific safety concerns, most notably cardiotoxicity in the form of QT interval prolongation. However, direct comparative studies and meta-analyses indicate differing primary safety signals. Bedaquiline is more frequently associated with hepatotoxicity, while Delamanid poses a greater risk for significant QT interval prolongation. It is important to note that many adverse events observed in patients undergoing treatment for MDR-TB are often attributed to other drugs in the background regimen, such as linezolid and injectable agents.
Comparative Adverse Event Data
The following tables summarize the quantitative data on adverse events associated with Delamanid and Bedaquiline from various studies.
Table 1: Key Safety Findings from a Nationwide Retrospective Cohort Study in South Korea [1][2][3]
| Adverse Event | Bedaquiline-containing Regimen (Hazard Ratio [95% CI]) | Delamanid-containing Regimen (Hazard Ratio [95% CI]) |
| All-cause death at 24 months | 0.73 [0.42-1.27] | 0.89 [0.50-1.60] |
| Acute liver injury | 1.76 [1.31-2.36] | - |
| Long QT-related cardiac events | - | 2.38 [1.05-3.57] |
This study retrospectively analyzed data from 1998 MDR-TB patients, with 315 receiving Bedaquiline and 292 receiving Delamanid.[1][2]
Table 2: Incidence of Common Adverse Events in MDR-TB Treatment Regimens Containing Bedaquiline and/or Delamanid (endTB Cohort)
| Adverse Event of Special Interest (AESI) | Incidence (%) | Incidence per 1000 person-months [95% CI] |
| Peripheral neuropathy | 26.4% | 21.5 [19.8–23.2] |
| Electrolyte depletion | 26.0% | 20.7 [19.1–22.4] |
| Hearing loss | 13.2% | 9.7 [8.6–10.8] |
| QT interval prolongation | 2.7% | 1.8 [1.4–2.3] |
This multicenter, prospective, observational study included 2296 patients. The study noted that adverse events were more commonly associated with linezolid and injectable drugs in the regimen rather than Bedaquiline or Delamanid.
Table 3: QT Interval Prolongation in Patients Receiving Bedaquiline, Delamanid, or Both
| Treatment Arm | Mean Change in QTc from Baseline (ms) [95% CI] |
| Bedaquiline | 12.3 [7.8, 16.7] |
| Delamanid | 8.6 [4.0, 13.1] |
| Bedaquiline + Delamanid | 20.7 [16.1, 25.3] |
This randomized controlled trial included 84 participants. No Grade 3 or 4 QTc prolongation events were reported.
Key Adverse Events of Special Interest
Cardiotoxicity: QT Interval Prolongation
Both Bedaquiline and Delamanid are known to prolong the corrected QT (QTc) interval, which can increase the risk of life-threatening cardiac arrhythmias. The metabolites of both drugs are primarily responsible for this effect. While both drugs carry this risk, some studies suggest a higher risk of clinically significant QT-related events with Delamanid-containing regimens. The combination of Bedaquiline and Delamanid has a roughly additive effect on QTc prolongation. Close monitoring of the QTc interval via electrocardiograms (ECG) is recommended, especially when these drugs are used concomitantly or with other QT-prolonging drugs like fluoroquinolones and clofazimine.
Hepatotoxicity
An increased risk of acute liver injury has been associated with Bedaquiline-containing regimens. This risk necessitates careful monitoring of liver function tests, particularly in patients with pre-existing liver disease or those receiving other hepatotoxic drugs. In contrast, Delamanid appears to have a lower risk of hepatotoxicity.
Other Adverse Events
While cardiotoxicity and hepatotoxicity are the most prominent concerns, other adverse events are frequently reported in MDR-TB patients receiving regimens containing these drugs. These include peripheral neuropathy, electrolyte depletion, and hearing loss. However, a large observational study attributed these events more frequently to concomitant drugs like linezolid and injectable agents rather than to Bedaquiline or Delamanid themselves.
Experimental Protocols
The data presented in this guide are derived from a variety of study designs, each with its own methodology for assessing drug safety.
Retrospective Cohort Studies
-
Methodology: These studies utilize large, pre-existing databases, such as national health insurance records, to compare the incidence of adverse events in patients treated with different regimens. To minimize bias, statistical methods like stabilized inverse probability of treatment weighting based on propensity scores are employed to balance baseline characteristics between treatment groups. Adverse events are identified using diagnostic codes and prescription data. The risk of events over time is often analyzed using Cox proportional hazards models to estimate hazard ratios.
Prospective Observational Studies
-
Methodology: In these studies, a cohort of patients is followed forward in time, and data on adverse events are collected systematically. Adverse Events of Special Interest (AESIs) are defined a priori. The incidence and frequency of these events are then reported, often stratified by exposure to the likely causative drug. This design allows for the collection of high-quality, detailed safety data under real-world conditions.
Randomized Controlled Trials (RCTs)
-
Methodology: RCTs are the gold standard for comparing interventions. Patients are randomly assigned to different treatment arms (e.g., Bedaquiline alone, Delamanid alone, or a combination). Safety assessments, such as ECGs for QTc monitoring, are performed at predefined intervals. This design allows for a direct and controlled comparison of the safety profiles of the drugs.
Visualizing Safety Data Relationships
The following diagrams illustrate key concepts related to the comparative safety of Delamanid and Bedaquiline.
Caption: Comparative primary adverse event associations of Bedaquiline and Delamanid.
Caption: A generalized workflow for assessing the comparative safety of MDR-TB drugs.
Conclusion
The introduction of Bedaquiline and Delamanid has significantly improved the treatment landscape for MDR-TB. While both drugs present a favorable safety profile compared to older, more toxic regimens, they are not without risks. A key differentiator in their safety profiles is the higher risk of hepatotoxicity with Bedaquiline and the greater concern for clinically significant QT interval prolongation with Delamanid. The risk of other adverse events is often confounded by the use of other drugs in the regimen. A thorough understanding of these distinct safety profiles, coupled with vigilant patient monitoring, is essential for the safe and effective use of these vital medicines. Further research from randomized controlled trials directly comparing regimens with these agents will be invaluable in refining our understanding of their comparative safety.
References
A Markov Model Simulation-Based Comparison of Delamanid and Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis
This guide provides a comparative analysis of Delamanid and Bedaquiline, two crucial drugs in the fight against multidrug-resistant tuberculosis (MDR-TB). The comparison is primarily based on a Markov model simulation study, supplemented by data from key clinical trials and observational studies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the effectiveness, methodologies of pivotal studies, and mechanisms of action of these two vital medications.
Comparative Efficacy: A Markov Model Perspective
A Markov model simulation was developed to compare the long-term effectiveness of Delamanid versus Bedaquiline in patients with MDR-TB, particularly in the absence of direct head-to-head clinical trial data. The model simulated a cohort of MDR-TB patients, tracking their progression through various health states over a lifetime.[1]
The primary outcome measure was quality-adjusted life years (QALYs), which accounts for both the length and quality of life. The simulation found that Delamanid was associated with a greater incremental effectiveness compared to Bedaquiline over a lifetime.[1]
Table 1: Key Findings of the Markov Model Simulation
| Metric | Delamanid (DLM) | Bedaquiline (BDQ) | Background Regimen (for DLM) | Background Regimen (for BDQ) | Incremental Effectiveness (vs. Background) | Incremental Effectiveness (DLM vs. BDQ) |
| QALYs | 13.96 | 10.40 | 11.52 | 9.26 | DLM: +2.44 QALYs | DLM: +1.30 QALYs |
Source: Adapted from a Markov model simulation study comparing Delamanid and Bedaquiline.[1]
Clinical Efficacy Data from Observational Studies and Clinical Trials
While the Markov model provides a valuable long-term projection, clinical studies offer direct evidence of the drugs' performance. Data from various studies, including prospective observational cohorts and clinical trials, highlight the effectiveness of both drugs in achieving key treatment milestones.
Table 2: Sputum Culture Conversion and Treatment Success Rates
| Study/Drug | Patient Population | Sputum Culture Conversion Rate | Favorable Treatment Outcome/Success Rate |
| Bedaquiline | Prospective Observational Study | 67% at 2 months, 95% at 6 months | 96% |
| Delamanid | Prospective Observational Study | 47% at 2 months, 74% at 6 months | 72% |
| Bedaquiline-based regimen | Retrospective cohort study in South Africa | 92.5% at 6 months | 63.4% at 18 months |
| Bedaquiline-Delamanid combination | Retrospective cohort study in South Africa | 81.8% at 6 months | 67.5% at 18 months |
| endTB Observational Study (Bedaquiline and/or Delamanid) | Large, heterogeneous group of MDR-TB patients | 85% within 6 months | Not specified in snippet |
| Delamanid + OBR (Trial 204) | MDR-TB patients | 45.4% (100mg DLM) and 41.9% (200mg DLM) at 2 months vs. 29.6% (placebo) | Not specified in snippet |
Sources: Various clinical and observational studies.[2][3]
Experimental Protocols
Markov Model Simulation Methodology
The comparative effectiveness of Delamanid and Bedaquiline was assessed using a Markov model simulating a cohort of 36-year-old patients with MDR-TB over a lifetime (until age 82). The model consisted of the following health states: treatment success, failure, loss to follow-up, and death.
-
Model Structure: A state-transition Markov model was used.
-
Cycle Length: The model used a one-year cycle length.
-
Treatment Sequence: Patients who had an inadequate response to Delamanid, the background regimen, or Bedaquiline for two years were transitioned to a subsequent treatment sequence.
-
Effectiveness Measure: The primary outcome was the incremental quality-adjusted life-year (QALY) gained.
References
- 1. Comparison of Effectiveness Between Delamanid and Bedaquiline Among Patients with Multidrug-Resistant Tuberculosis: A Markov Model Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endTB observational study protocol: treatment of MDR-TB with bedaquiline or delamanid containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A regimen containing bedaquiline and delamanid compared to bedaquiline in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Delamanid's effectiveness in regimens with fewer drugs
For Immediate Release
A detailed analysis of clinical trial data on delamanid, a critical drug in the fight against multidrug-resistant tuberculosis (MDR-TB), reveals nuanced effectiveness in regimens with fewer drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of delamanid-containing regimens, supported by experimental data and detailed protocols from pivotal studies.
Delamanid, a nitro-dihydro-imidazooxazole derivative, has been a significant addition to the therapeutic arsenal for MDR-TB. Its novel mechanism of action, inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall, offers a crucial tool against resistant strains.[1][2][3] This report synthesizes findings from key clinical investigations to objectively assess its performance, particularly in the context of contemporary trends toward shorter, more tolerable treatment regimens.
Comparative Efficacy of Delamanid Regimens
The effectiveness of adding delamanid to an MDR-TB treatment regimen has been evaluated in several key studies, with varying results that appear to be influenced by the composition of the background regimen.
| Study | Regimen Comparison | Key Efficacy Endpoint | Results |
| Phase IIb Trial (Trial 204/NCT00685360) | Delamanid + Optimized Background Regimen (OBR) vs. Placebo + OBR | Sputum Culture Conversion (SCC) at 2 months | 45.4% in delamanid group vs. 29.6% in placebo group (p=0.008)[4][5] |
| Phase III Trial (Trial 213/NCT01424670) | Delamanid + OBR vs. Placebo + OBR | Time to SCC over 6 months | No statistically significant difference between groups |
| endTB Observational Study | Addition of delamanid to a 3-drug regimen vs. a 3-drug regimen alone | SCC at 2 and 6 months | No discernible effect on culture conversion at 2 or 6 months |
| South Korea Observational Study | Delamanid-containing regimens | Treatment Success Rate | 81.6% achieved treatment success |
| Chinese Observational Study | 24-week delamanid-containing regimen | Treatment Success Rate | 78.8% treatment success rate |
A notable observation is the discordant findings between the Phase IIb and Phase III trials. The earlier trial, with a less robust background regimen (averaging four to five drugs), demonstrated a significant benefit with delamanid. In contrast, the Phase III trial, which utilized a more potent OBR (mean of 6.5 drugs), did not show a statistically significant improvement in the primary endpoint. This suggests that the efficacy of delamanid may be more pronounced in regimens with fewer other effective drugs.
The endTB observational study further explored this by specifically analyzing the addition of delamanid to a three-drug regimen, finding no significant increase in culture conversion rates. However, it is important to note that over 80% of these patients were already receiving potent regimens containing two to three Group A drugs (bedaquiline, linezolid, and a fluoroquinolone).
Safety and Tolerability Profile
Across the major trials, delamanid has been generally well-tolerated. The most frequently reported treatment-emergent adverse event of special interest has been QT interval prolongation. However, in the Phase III trial, there was no significant difference in the incidence of this event between the delamanid and placebo groups. Other common adverse events were gastrointestinal in nature. In the endTB cohort, adverse events were more commonly associated with other drugs in the regimen, such as linezolid and injectable agents, than with delamanid itself.
| Study | Key Safety Findings |
| Phase III Trial (Trial 213/NCT01424670) | No significant difference in QT prolongation between delamanid and placebo groups. Higher incidence of gastrointestinal effects in the delamanid group. |
| endTB Observational Study | Adverse events more frequently related to linezolid and injectable drugs than delamanid. |
| WHO Review | The most clinically relevant treatment-emergent adverse event was QT interval prolongation. |
Experimental Protocols
A detailed understanding of the methodologies employed in these key studies is crucial for interpreting the results.
Phase IIb Clinical Trial (Trial 204/NCT00685360)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with pulmonary, sputum culture-positive MDR-TB.
-
Intervention: Patients were randomized to receive either delamanid (100 mg or 200 mg twice daily) plus an OBR, or a placebo plus an OBR for 2 months.
-
Optimized Background Regimen (OBR): Constructed based on WHO guidelines and the patient's drug susceptibility testing results, generally consisting of four to six anti-TB drugs.
-
Primary Endpoint: The proportion of patients with sputum culture conversion (SCC) on liquid media at 2 months. SCC was defined as the first of two consecutive negative cultures.
Phase III Clinical Trial (Trial 213/NCT01424670)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adults (>18 years) with pulmonary MDR-TB.
-
Intervention: Patients received either oral delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) or a placebo, in combination with an OBR.
-
Optimized Background Regimen (OBR): Developed according to WHO and national guidelines.
-
Primary Endpoint: Time to SCC over 6 months, assessed in the modified intention-to-treat population.
endTB Observational Study (NCT03259269)
-
Study Design: A multi-center, prospective, observational cohort study.
-
Patient Population: Patients with MDR-TB receiving bedaquiline or delamanid-containing regimens under routine care in 17 countries.
-
Intervention: Treatment regimens, including those with delamanid, were determined by clinicians according to national and WHO guidelines. The study specifically analyzed a subset of patients who received delamanid in addition to a three-drug regimen.
-
Data Collection: Safety and efficacy data were collected systematically through a customized electronic medical record system.
-
Endpoints: Key outcomes included SCC at 2 and 6 months and the incidence of adverse events.
Visualizing Delamanid's Mechanism and Study Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of delamanid and the general workflow of the clinical trials.
References
- 1. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endtb.org [endtb.org]
- 4. scienceportal.msf.org [scienceportal.msf.org]
- 5. Comparative effectiveness of adding delamanid to a multidrug-resistant tuberculosis regimen comprised of three drugs likely to be effective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Delamanid-d4-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Delamanid-d4-1 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound, a deuterium-labeled form of the anti-tuberculosis drug Delamanid, is a pharmaceutical-related compound with unknown potency and is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a suggestion but a critical step in the chemical's lifecycle.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat[2]. In case of spills, avoid inhalation of dust and ensure adequate ventilation. The spilled material should not be touched without appropriate protective clothing[2].
Quantitative Data Summary
While specific quantitative disposal limits are not publicly available, the following table summarizes key hazard information pertinent to its disposal.
| Hazard Classification | GHS Statements | Disposal Considerations |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Do not ingest. If swallowed, seek immediate medical attention[2]. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | Avoid release to the environment. Do not discharge into drains or water courses. |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Requires containment and specialized disposal to prevent long-term environmental harm. |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed hazardous material disposal company. The following steps provide a clear protocol for researchers:
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Collect all excess this compound, whether expired or surplus, in a designated, properly labeled, and sealed container.
-
Any materials used for cleaning spills, such as absorbent pads, should also be collected as hazardous waste.
-
-
Contaminated Materials:
-
Dispose of contaminated packaging, such as vials or liners, in the same manner as the chemical itself.
-
Personal protective equipment (PPE) that has come into direct contact with this compound should also be treated as hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous chemical waste.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.
-
The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber to manage toxic fumes that may be emitted under fire conditions.
-
-
Regulatory Compliance:
-
Ensure that all disposal activities comply with federal, state, and local regulations for hazardous waste disposal. Your institution's EHS office will be the primary resource for ensuring compliance.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Delamanid-d4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Delamanid-d4, a deuterated analog of the potent antitubercular drug Delamanid. Due to its classification as a potent pharmaceutical compound and its acute oral and aquatic toxicity, strict adherence to the following procedures is mandatory to ensure personnel safety and environmental protection.
Compound Identification and Hazard Summary
Delamanid-d4 is the deuterium-labeled version of Delamanid, an inhibitor of mycolic acid synthesis in mycobacteria. While the deuteration is not considered to introduce new hazardous properties, the inherent toxicity of the parent compound necessitates a cautious approach.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Note: Some safety data sheets may also classify this as a "pharmaceutical related compound of unknown potency," warranting handling with a high degree of caution.
Physicochemical and Storage Data
Proper storage and handling are critical to maintain the integrity of Delamanid-d4 and to prevent accidental exposure.
| Property | Value |
| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ |
| Molecular Weight | 538.51 g/mol |
| Appearance | White to light brown solid |
| Solubility | - DMSO: ≥ 20 mg/mL - DMF: ≥ 25 mg/mL |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling Delamanid-d4 to minimize the risk of exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes or aerosolized particles. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling Delamanid-d4 is essential to ensure safety and experimental accuracy.
Preparation:
-
Designated Area: All handling of Delamanid-d4 powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the designated handling area.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling:
-
Weighing: Carefully weigh the desired amount of Delamanid-d4, minimizing the creation of dust.
-
Solution Preparation: To dissolve, slowly add the solvent to the solid to prevent splashing. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with Delamanid-d4 using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Disposal Plan
Proper disposal of Delamanid-d4 and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | - Unused or expired Delamanid-d4 powder should be collected in a clearly labeled, sealed container. - Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container. |
| Liquid Waste | - Solutions containing Delamanid-d4 should be collected in a labeled, sealed, and non-reactive waste container. |
| Final Disposal | All waste containing Delamanid-d4 must be disposed of as hazardous chemical waste through a licensed hazardous material disposal company. Incineration is often the preferred method for potent pharmaceutical compounds. |
Visualized Workflows and Pathways
To further clarify procedural and biological concepts, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
